Tetracyclohexyltin
Description
Properties
IUPAC Name |
tetracyclohexylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISPCSEIXBMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162835 | |
| Record name | Tetracyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-55-4 | |
| Record name | Tetracyclohexylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyclohexylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyclohexylstannane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracyclohexylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Tetracyclohexyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclohexyltin, also known as tetracyclohexylstannane, is an organotin compound characterized by a central tin atom covalently bonded to four cyclohexyl groups. Organotin compounds as a class exhibit a wide range of industrial applications, from PVC stabilizers to biocides. However, their biological activity, particularly their toxicity, necessitates a thorough understanding of their fundamental properties for safe handling and for the exploration of potential therapeutic or biological applications. This guide provides a comprehensive overview of the core chemical, physical, and toxicological properties of this compound, supported by experimental considerations and visualizations of relevant pathways.
Chemical and Physical Properties
This compound is a white crystalline powder at room temperature. Its key identifying and physical properties are summarized in the tables below for clarity and easy reference.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 1449-55-4 |
| Molecular Formula | C₂₄H₄₄Sn |
| Molecular Weight | 451.32 g/mol |
| IUPAC Name | tetracyclohexylstannane |
| Synonyms | Tetracyclohexylstannane, Tin tetracyclohexyl |
| InChI Key | JUISPCSEIXBMNI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)--INVALID-LINK--(C3CCCCC3)C4CCCCC4 |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical Form | Solid, Powder |
| Color | White |
| Melting Point | 241-250°C |
| Boiling Point | 476.6 ± 28.0 °C (Predicted) |
| Solubility | Sparingly soluble in water (8.1E-9 g/L at 25°C) |
| Hydrolytic Sensitivity | No significant reaction with aqueous systems |
Synthesis and Reactivity
This compound is often formed as a by-product during the synthesis of tricyclohexyltin compounds via the reaction of a cyclohexylmagnesium halide (Grignard reagent) with tin tetrachloride. The reaction stoichiometry influences the product distribution, with an excess of the Grignard reagent favoring the formation of the tetra-substituted product.
A general representation of this synthesis route is the reaction between a Grignard reagent and tin tetrachloride. The following diagram illustrates a simplified workflow for such a synthesis and subsequent product characterization.
Toxicological Profile
This compound is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The toxicity of organotin compounds is largely dependent on the number and nature of the organic groups attached to the tin atom. For tetraalkyltins, the toxicity is generally considered to be lower than their trialkyltin counterparts, as they are often dealkylated in vivo to the more toxic trialkyltin species.
Mechanism of Toxicity
The toxicity of organotin compounds, particularly trialkyltins which can be metabolites of this compound, is multifaceted. A primary mechanism involves the disruption of mitochondrial function. Trialkyltin compounds are known to inhibit mitochondrial ATP synthase, which is crucial for cellular energy production. They can also affect ion transport across mitochondrial membranes.
Furthermore, organotins have been shown to induce apoptosis (programmed cell death) and interfere with various signaling pathways. Some organotins can interact with sulfhydryl groups of proteins, leading to enzyme inhibition. Neurotoxicity is another significant concern with some organotin compounds, leading to effects like neuronal cell death.
The diagram below illustrates a simplified model of the proposed toxicological mechanism of organotin compounds at a cellular level.
References
An In-depth Technical Guide to Tetracyclohexyltin (CAS 1449-55-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetracyclohexyltin (CAS 1449-55-4), a tetraorganotin compound. The document details its physicochemical properties, a plausible synthesis protocol, and predicted spectroscopic data. Additionally, it explores its potential applications, including its role as an ionophore, and discusses the general biological activities and toxicological profile characteristic of organotin compounds.
Core Compound Information
This compound, also known as tetracyclohexylstannane, is an organometallic compound consisting of a central tin atom bonded to four cyclohexyl groups. Its bulky and lipophilic nature influences its physical properties and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1449-55-4 | N/A |
| Molecular Formula | C₂₄H₄₄Sn | N/A |
| Molecular Weight | 451.32 g/mol | N/A |
| Appearance | White solid | N/A |
| Melting Point | 241-250°C | N/A |
| Boiling Point | 476.6°C at 760 mmHg (Predicted) | N/A |
| Solubility | Sparingly soluble in water (8.1 x 10⁻⁹ g/L at 25°C). Soluble in organic solvents. | N/A |
| Density | Predicted to be around 1.2 g/cm³ | N/A |
Synthesis Protocol
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound from cyclohexylmagnesium halide and tin(IV) chloride.
Materials:
-
Magnesium turnings
-
Cyclohexyl halide (bromide or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Tin(IV) chloride (SnCl₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Hexane (B92381) or similar non-polar solvent for recrystallization
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Prepare a solution of cyclohexyl halide in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the cyclohexyl halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine and gently warm the flask.
-
Once the reaction has started, add the remaining cyclohexyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Tin(IV) Chloride:
-
Cool the freshly prepared cyclohexylmagnesium halide solution in an ice/water bath.
-
Prepare a solution of tin(IV) chloride in anhydrous ether or THF in a dropping funnel.
-
Add the SnCl₄ solution dropwise to the stirred Grignard reagent. A molar ratio of slightly over 4:1 of the Grignard reagent to SnCl₄ is recommended to ensure complete substitution and favor the formation of the tetra-substituted product.
-
Maintain a low temperature during the addition to control the exothermic reaction. A thick, white precipitate of magnesium salts will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two to three times with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as hexane or ethanol (B145695) to yield a white solid.
-
Diagram of the Synthesis Workflow:
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 1.0 - 2.0 | Multiplet | The protons of the cyclohexyl rings would appear as a complex set of overlapping multiplets in the aliphatic region.[4][5][6] The protons on the carbon directly attached to the tin atom (α-protons) would likely be the most downfield within this range. |
| ¹³C NMR | 25 - 40 | Multiple signals | Due to the symmetry of the molecule, four distinct signals are expected for the cyclohexyl carbons. The carbon directly bonded to tin (C1) would be the most deshielded. The expected chemical shift ranges are approximately: C1 (α to Sn): 35-40 ppm; C2/C6: 28-33 ppm; C3/C5: 26-29 ppm; C4: 25-28 ppm.[7][8][9] |
| ¹¹⁹Sn NMR | -150 to -100 | Singlet | For tetra-coordinated tin (IV) compounds (R₄Sn), the chemical shift is typically in the upfield region relative to the standard (tetramethyltin).[10][11][12][13][14] The exact shift would be influenced by the solvent. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the vibrations of the cyclohexyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950 - 2845 | C-H stretching (in -CH₂- groups) | Strong |
| 1480 - 1440 | C-H scissoring (in -CH₂- groups) | Medium |
| ~500 - 600 | Sn-C stretching | Medium to Weak |
The spectrum would be characterized by the absence of bands associated with common functional groups (e.g., O-H, C=O, C=C).[15][16][17][18][19]
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 451 (for the most abundant tin isotope, ¹²⁰Sn). The fragmentation pattern would be characterized by the successive loss of cyclohexyl radicals (C₆H₁₁•, mass = 83).[20][21][22][23][24]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 451 | [Sn(C₆H₁₁)₄]⁺ (Molecular Ion) |
| 368 | [Sn(C₆H₁₁)₃]⁺ |
| 285 | [Sn(C₆H₁₁)₂]⁺ |
| 202 | [Sn(C₆H₁₁)]⁺ |
| 120 | [Sn]⁺ |
| 83 | [C₆H₁₁]⁺ |
Applications and Experimental Protocols
Ion-Selective Electrodes
This compound has been reported to be used as an ionophore in the construction of a highly selective salicylate (B1505791) sensor. An ionophore is a lipid-soluble molecule that can bind to and transport ions across a membrane. In an ion-selective electrode (ISE), the ionophore is incorporated into a polymeric membrane, which then develops a potential that is proportional to the activity of the target ion in a sample solution.
While the specific research article detailing this application was not retrieved, a general protocol for the fabrication of a polymer membrane ISE is provided below.
Objective: To construct a potentiometric sensor for salicylate ions using this compound as an ionophore.
Materials:
-
This compound (ionophore)
-
High molecular weight polyvinyl chloride (PVC)
-
A plasticizer (e.g., o-nitrophenyl octyl ether, NPOE)
-
A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
-
An electrode body (e.g., a PVC or glass tube)
-
An internal reference electrode (e.g., Ag/AgCl)
-
An internal filling solution (e.g., 0.01 M sodium salicylate and 0.1 M NaCl)
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve precise amounts of PVC, the plasticizer, this compound, and the lipophilic salt in THF. A typical composition might be (by weight %): 33% PVC, 65% plasticizer, 1% this compound, and 1% lipophilic salt.
-
Stir the mixture until all components are fully dissolved and the solution is homogeneous.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, glass ring or petri dish placed on a level surface.
-
Allow the THF to evaporate slowly over 24-48 hours in a dust-free environment. This will result in the formation of a flexible, transparent membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the cast membrane.
-
Fix the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the internal Ag/AgCl reference electrode into the filling solution.
-
Condition the assembled ISE by soaking it in a 0.01 M sodium salicylate solution for several hours before use.
-
Diagram of a Polymer Membrane Ion-Selective Electrode:
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are scarce. However, the toxicological profile can be inferred from the extensive research on other organotin compounds, particularly tri- and di-substituted tins.[25][26][27][28][29] The toxicity of organotins is generally dependent on the number and nature of the organic groups attached to the tin atom.[30][31] While tetraorganotins like this compound are often considered less toxic than their tri- and di-substituted counterparts, they can be metabolized in vivo to more toxic species.
General Mechanism of Toxicity
The primary mechanisms of organotin toxicity involve disruption of mitochondrial function and induction of apoptosis.[25][26][27][28][29][32][33][34][35]
-
Inhibition of Mitochondrial ATP Synthase: Organotin compounds are potent inhibitors of F₀F₁-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production.[32][33][35][36] They are thought to interact with the F₀ part of the complex, which functions as a proton channel, thereby disrupting the proton motive force necessary for ATP synthesis.[32][33] This leads to a depletion of cellular energy.
-
Induction of Apoptosis: Organotins can trigger programmed cell death (apoptosis) in various cell types.[25][26][27][28][29] This is often mediated by an increase in intracellular calcium concentration ([Ca²⁺]i), which results from both influx from the extracellular space and release from intracellular stores.[25][26] The sustained elevation of [Ca²⁺]i can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), the release of cytochrome c, and the activation of caspases, which are key executioners of the apoptotic pathway.[26]
Diagram of a Potential Signaling Pathway for Organotin-Induced Apoptosis:
Conclusion
This compound (CAS 1449-55-4) is a tetraorganotin compound with potential applications in areas such as chemical sensing. While specific experimental data on this compound is limited, its properties and reactivity can be largely understood through the well-established chemistry of organotin compounds. Its synthesis is achievable through standard Grignard methodology. The biological activity is presumed to align with that of other organotins, primarily involving mitochondrial toxicity and the induction of apoptosis. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN1962670A - Tetrabutyl tin preparation method - Google Patents [patents.google.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scielo.br [scielo.br]
- 10. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 11. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 12. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. whitman.edu [whitman.edu]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. m.youtube.com [m.youtube.com]
- 25. Organotin compounds induce calcium overload and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 34. eurekaselect.com [eurekaselect.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Tetracyclohexylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclohexylstannane, also known as tetracyclohexyltin, is an organometallic compound of tin. As a member of the tetraalkylstannane family, it is characterized by a central tin atom covalently bonded to four cyclohexyl groups.[1] Its sterically hindered structure influences its physical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of tetracyclohexylstannane. While this compound is not directly used as a pharmaceutical, understanding its properties is relevant for researchers in synthetic and medicinal chemistry, particularly in the context of organotin chemistry's application in catalysis and its potential toxicological implications.
Chemical and Physical Properties
Tetracyclohexylstannane is a white solid at room temperature.[2] Its bulky cyclohexyl groups contribute to a high melting point and low solubility in polar solvents. The key chemical and physical properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C24H44Sn | [1] |
| Molecular Weight | 451.31 g/mol | [1] |
| CAS Number | 1449-55-4 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 262-264 °C | |
| Boiling Point | 476.6 °C (predicted) | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | |
| Density | 1.25 g/cm³ (predicted) | |
| IUPAC Name | Tetracyclohexylstannane | [1] |
| Synonyms | This compound, Stannane, tetracyclohexyl- | [1] |
Molecular Structure and Crystallography
The molecular structure of tetracyclohexylstannane consists of a central tin atom in a +4 oxidation state, bonded to four cyclohexyl rings. Due to the sp3 hybridization of the tin atom, the molecule adopts a tetrahedral geometry. The bulky nature of the cyclohexyl groups leads to significant steric hindrance around the tin center, which can affect its reactivity and coordination chemistry.[3][4]
While a specific crystal structure for tetracyclohexylstannane is not publicly available, studies on other sterically hindered organotin compounds suggest that the Sn-C bond lengths would be in the range of 2.15-2.20 Å, and the C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric repulsion between the cyclohexyl groups.[3][4]
Synthesis of Tetracyclohexylstannane
The most common and effective method for the synthesis of tetracyclohexylstannane is the reaction of a cyclohexyl Grignard reagent with tin(IV) chloride. This method is widely applicable for the preparation of tetraalkyl- and tetraarylstannanes.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of similar organotin compounds, such as tricyclohexyltin chloride.[5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclohexyl bromide
-
Tin(IV) chloride (SnCl4)
-
Anhydrous toluene (B28343) or xylene
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclohexyl bromide in anhydrous ether or THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (cyclohexylmagnesium bromide).
-
-
Reaction with Tin(IV) Chloride:
-
In a separate, dry, three-necked flask, prepare a solution of tin(IV) chloride in an anhydrous solvent such as toluene or xylene. Cool the solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the tin(IV) chloride solution via a cannula or dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to SnCl4 should be at least 4:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully quench it by slow addition to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude tetracyclohexylstannane.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a hexane/ethanol mixture.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. The signals would appear in the upfield region, typically between 1.0 and 2.0 ppm. The protons on the carbon directly attached to the tin atom (α-protons) would likely appear as a multiplet at the downfield end of this region.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms of the cyclohexyl ring. The carbon atom directly bonded to the tin (C1) would be the most deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H (α) | 1.5 - 1.8 (m) | 30 - 35 |
| C2,6-H (β) | 1.7 - 2.0 (m) | 32 - 37 |
| C3,5-H (γ) | 1.2 - 1.5 (m) | 27 - 32 |
| C4-H (δ) | 1.0 - 1.3 (m) | 26 - 30 |
Note: These are estimated values based on data for similar compounds. 'm' denotes a multiplet.
Infrared (IR) Spectroscopy
The IR spectrum of tetracyclohexylstannane would be dominated by the vibrational modes of the cyclohexyl groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2920 - 2850 | C-H stretch (cyclohexyl) | Strong |
| 1450 | CH₂ scissoring | Medium |
| 550 - 450 | Sn-C stretch | Medium-Weak |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of tetracyclohexylstannane would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the relatively weak Sn-C bond, significant fragmentation is expected.
Predicted Mass Spectrometry Fragmentation Pattern:
| m/z | Fragment | Description |
| 452 | [C₂₄H₄₄¹²⁰Sn]⁺ | Molecular ion |
| 369 | [(C₆H₁₁)₃Sn]⁺ | Loss of one cyclohexyl radical |
| 287 | [(C₆H₁₁)₂SnH]⁺ | Loss of two cyclohexyl groups and rearrangement |
| 205 | [(C₆H₁₁)SnH₂]⁺ | Loss of three cyclohexyl groups and rearrangement |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Applications and Relevance in Research
Reagent in Organic Synthesis
While specific applications of tetracyclohexylstannane are not extensively documented, tetraalkylstannanes are important reagents in organic synthesis, most notably in the Stille cross-coupling reaction for the formation of carbon-carbon bonds. In these reactions, one of the alkyl groups from the tin reagent is transferred to an organic halide or triflate, catalyzed by a palladium complex. The bulky cyclohexyl groups in tetracyclohexylstannane would likely have a low migratory aptitude, making it potentially useful as a "dummy" ligand carrier in reactions where a more valuable group is to be transferred from a mixed organostannane.
PVC Stabilizer
Organotin compounds, including tetraalkyltins, are widely used as heat stabilizers for polyvinyl chloride (PVC).[9][10][11][12][13] They function by scavenging HCl that is released during the thermal degradation of PVC, thereby preventing autocatalytic decomposition of the polymer.[13] Although less common than organotin carboxylates or mercaptides for this purpose, tetraalkylstannanes can contribute to the thermal stability of PVC.
Safety and Handling
Organotin compounds are known for their toxicity, which varies depending on the number and nature of the organic substituents. Tetraalkyltins are generally less toxic than trialkyltin compounds. However, tetracyclohexylstannane should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses). It is harmful if swallowed or inhaled and can cause skin irritation.
Conclusion
Tetracyclohexylstannane is a sterically hindered organotin compound with a tetrahedral structure. While specific experimental data for this molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its synthesis is achievable through standard organometallic procedures, and it holds potential, though underexplored, applications in organic synthesis and polymer chemistry. For researchers in drug development, the study of such organometallic compounds provides insights into the broader field of organotin chemistry, which has implications for both synthetic methodology and toxicology.
References
- 1. Tetracyclohexylstannane | C24H44Sn | CID 74056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. New sterically hindered tin(iv) siloxane precursors to tinsilicate materials: synthesis, spectral, structural and photocatalytic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sterically hindered organotin compounds. Part 3. The reaction between di-tert-butyltin oxide and organoboronic acids - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 6. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. News - What is methyl tin stabilizer? [pvcstabilizer.com]
- 10. incachem.com [incachem.com]
- 11. baerlocher.com [baerlocher.com]
- 12. baerlocher.com [baerlocher.com]
- 13. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
The Unintended Synthesis: A Technical Guide to Tetracyclohexyltin as a Byproduct
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of tetracyclohexyltin, a common byproduct in the synthesis of tricyclohexyltin compounds. Understanding and controlling the generation of this byproduct is crucial for optimizing reaction yields and ensuring the purity of the desired tricyclohexyltin derivatives, which have historical applications as miticides and fungicides. This document details the primary synthetic route leading to this compound as a byproduct, provides experimental protocols derived from established industrial processes, and presents the available quantitative data.
Core Synthesis Pathway: Grignard Reaction
The predominant method for synthesizing tricyclohexyltin halides, such as tricyclohexyltin chloride, involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with a tin tetrahalide, most commonly tin tetrachloride.[1] In this reaction, this compound is a significant and often major byproduct.[1]
The intended reaction aims for a 3:1 molar ratio of the Grignard reagent to tin tetrachloride to produce tricyclohexyltin chloride. However, side reactions can lead to the formation of this compound, where all four halide atoms on the tin are substituted by cyclohexyl groups.[1] The yield of the desired tricyclohexyltin chloride can be as low as 10-20%, with the yield of undesirable byproducts, including this compound, reaching 50% or more.[1]
The following diagram illustrates the logical relationship between the reactants and the formation of both the desired product and the this compound byproduct.
Caption: Grignard reaction pathway for tricyclohexyltin halide synthesis.
Experimental Protocol: Synthesis of Tricyclohexyltin Chloride with this compound as a Byproduct
The following protocol is adapted from a patented industrial process for the synthesis of tricyclohexyltin chloride, where this compound is a notable byproduct.[1]
1. Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent):
-
Charge magnesium turnings into a reaction vessel purged with nitrogen gas.
-
Add tetrahydrofuran (B95107) (THF) and an initiation mixture of cyclohexyl bromide and cyclohexyl chloride.
-
Slowly add a mixture of cyclohexyl chloride and THF with agitation to complete the formation of the Grignard reagent.[1]
2. Reaction with Tin Tetrachloride:
-
Prepare a solution of tin tetrachloride in a hydrocarbon solvent like xylene.
-
Charge a portion (e.g., 25%) of the tin tetrachloride solution into the reaction vessel.
-
Simultaneously and slowly add the prepared cyclohexylmagnesium chloride Grignard reagent and the remaining tin tetrachloride solution to the reaction vessel over approximately two hours.
-
Control the addition rates to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.[1]
-
The reaction temperature should be maintained between 25°C and 95°C.[1]
3. Reaction Work-up and Byproduct Separation:
-
After the addition is complete, maintain the reaction mixture at reflux for a period (e.g., 3 hours) to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture and hydrolyze it by adding water. This step will form an organic layer and an aqueous layer.[1]
-
Decant the upper oily organic layer, which contains the desired tricyclohexyltin chloride, the this compound byproduct, and the solvent.[1]
-
The this compound byproduct can be separated by filtration after heating the mixture to reflux for 10-60 minutes and then cooling.[1]
The following diagram illustrates the experimental workflow for the synthesis and separation process.
Caption: Experimental workflow for synthesis and byproduct separation.
Quantitative Data
The formation of this compound is highly dependent on the reaction conditions. The following table summarizes the quantitative data mentioned in the literature.
| Parameter | Value | Reference |
| Molar Ratio (Grignard:SnX₄) | 3:1 (intended for tricyclohexyltin halide) | [1] |
| Byproduct (this compound) Yield | Can be 50% or more in side reactions | [1] |
| Desired Product (Tricyclohexyltin halide) Yield | Can be as low as 10-20% | [1] |
| Reaction Temperature | 25°C - 95°C | [1] |
| Reflux Time after Addition | 3 hours | [1] |
| Byproduct Separation | Filtration after heating and cooling | [1] |
Wurtz Reaction Analogy
While the Grignard reaction is the primary context for this compound byproduct formation, it's useful to consider the Wurtz reaction as a conceptual parallel for the coupling of alkyl groups. The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[2][3][4][5] This reaction highlights the tendency of alkyl-metal intermediates to participate in coupling reactions, which is analogous to the formation of this compound where four cyclohexyl groups are coupled to a central tin atom. However, the Wurtz reaction is generally of low yield for producing specific alkanes due to side reactions, similar to the challenges in controlling the outcome of the Grignard synthesis of organotin compounds.[2][4]
Conclusion
The synthesis of this compound as a byproduct is a significant factor in the production of tricyclohexyltin compounds. By understanding the reaction mechanism, controlling the stoichiometry and reaction conditions, and implementing appropriate separation techniques, researchers can manage the formation of this byproduct. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, enabling them to optimize their synthetic strategies and improve the purity of their target compounds.
References
Spectroscopic Analysis of Tetracyclohexyltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetracyclohexyltin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of directly published experimental data for this compound, this document presents a compilation of expected spectroscopic values derived from closely related organotin compounds and detailed, adaptable experimental protocols for the characterization of such molecules.
Spectroscopic Data
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl -CH | 1.0 - 2.0 | Multiplet |
| Cyclohexyl -CH₂ | 1.0 - 2.0 | Multiplet |
Note: The proton signals of the cyclohexyl groups are expected to be complex and overlapping multiplets in the aliphatic region of the spectrum.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Cyclohexyl -C1 (attached to Sn) | 30 - 40 |
| Cyclohexyl -C2, C6 | 28 - 35 |
| Cyclohexyl -C3, C5 | 26 - 30 |
| Cyclohexyl -C4 | 25 - 28 |
Note: The specific chemical shifts can be influenced by the solvent and the coordination at the tin center.
Table 3: Expected ¹¹⁹Sn NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Reference |
| ¹¹⁹Sn | -80 to -120 | Tetramethyltin (TMSn) |
Note: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin atom. For a tetracoordinated tin in a tetraalkyltin compound, the chemical shift is expected in this upfield region relative to the reference.[1]
Mass Spectrometry Data
A definitive mass spectrum for this compound is not publicly available. However, based on the analysis of similar organotin compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques. The mass spectrum would be expected to show the molecular ion peak [C₂₄H₄₄Sn]⁺ and characteristic fragmentation patterns involving the loss of cyclohexyl groups.
Experimental Protocols
The following are detailed methodologies for obtaining NMR and Mass Spectrometry data for organotin compounds like this compound. These protocols are generalized and can be adapted based on the specific instrumentation and sample characteristics.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, C₆D₆).
-
Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C, Tetramethyltin - TMSn for ¹¹⁹Sn).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of the appropriate internal standard.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard pulse sequences.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹¹⁹Sn NMR Acquisition:
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
2.2. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer with a suitable ionization source (e.g., GC-MS with an EI source or LC-MS with an ESI source).[4][5]
-
Appropriate chromatography system (GC or LC) for sample introduction.
Procedure for GC-MS with Electron Ionization (EI):
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300 °C.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a suitable mass range to include the expected molecular ion (e.g., m/z 50-600).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organometallic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Theoretical Insights into the Molecular Geometry of Tetracyclohexyltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical understanding of the molecular geometry of tetracyclohexyltin ((C₆H₁₁)₄Sn). In the absence of direct crystallographic or extensive computational studies on this compound, this document synthesizes foundational chemical principles and data from analogous organotin compounds to predict and describe its three-dimensional structure. It outlines the expected molecular geometry based on Valence Shell Electron Pair Repulsion (VSEPR) theory, details the computational methodologies typically employed for such theoretical investigations, and presents anticipated geometric parameters. This guide serves as a foundational resource for researchers interested in the structural and chemical properties of tetraorganotin compounds.
Predicted Molecular Geometry
The molecular geometry of this compound is predicted to be tetrahedral around the central tin atom. This prediction is based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, a fundamental model in chemistry for predicting the arrangement of atoms in a molecule.[1][2][3]
According to VSEPR theory, the four cyclohexyl groups bonded to the central tin atom will arrange themselves to be as far apart as possible to minimize electrostatic repulsion.[1][4] This arrangement results in a tetrahedral geometry, with the tin atom at the center and the carbon atoms of the cyclohexyl groups at the vertices of the tetrahedron.[5] The ideal bond angles in a perfect tetrahedral geometry are 109.5°. However, due to the steric bulk of the cyclohexyl groups, some deviation from this ideal angle is expected. The large size of these groups will likely cause some distortion in the tetrahedral arrangement to accommodate the spatial requirements of the ligands.
Theoretical and Computational Methodologies
The theoretical investigation of the molecular geometry of organotin compounds like this compound predominantly relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method.[6][7][8] These computational approaches allow for the optimization of the molecular geometry and the calculation of various molecular properties.
Computational Protocols
A typical computational workflow for determining the molecular geometry of this compound would involve the following steps:
-
Initial Structure Generation : A starting 3D structure of the this compound molecule is generated.
-
Geometry Optimization : The initial structure is then optimized using a selected level of theory and basis set. This process systematically alters the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable molecular geometry.
-
Frequency Calculation : To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation : Once the optimized geometry is obtained, various electronic and structural properties, such as bond lengths, bond angles, dihedral angles, and molecular orbitals, can be calculated.
A common choice for the level of theory in DFT calculations for organotin compounds is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8] For the basis set, a combination is often used: a basis set like 6-31G(d,p) for the lighter atoms (carbon and hydrogen) and a basis set with an effective core potential (ECP), such as LANL2DZ, for the heavy tin atom to account for relativistic effects.[8] More accurate results for the C-Sn bond can be achieved with basis sets like SDD.[9]
Predicted Geometric Parameters
| Parameter | Predicted Value | Notes |
| Sn-C Bond Length | ~2.14 - 2.17 Å | The Sn-C single bond length can vary depending on the substituents. For bulky alkyl groups, it is expected to be in this range.[10] |
| C-Sn-C Bond Angle | ~109.5° (with distortions) | The ideal tetrahedral angle is 109.5°. Due to the steric hindrance of the four cyclohexyl groups, the actual angles may deviate slightly to minimize steric strain. |
| Cyclohexyl Conformation | Chair | The cyclohexyl rings are expected to adopt the stable chair conformation. |
Visualizing the Computational Workflow
The logical flow of a computational study to determine the molecular geometry of a compound like this compound can be visualized as follows:
Conclusion
The molecular geometry of this compound is confidently predicted to be a distorted tetrahedron based on fundamental VSEPR principles. While specific experimental data is lacking, a robust framework for its theoretical investigation exists through well-established computational chemistry protocols, particularly DFT. The insights and methodologies presented in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to understand and further investigate the structural characteristics of this compound and related organotin compounds.
References
- 1. VSEPR theory - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. VSEPR and Molecular Shapes [ubcoapps.elearning.ubc.ca]
- 5. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 6. Synthesis, spectroscopy, and density functional theory of organotin and organosilicon complexes of bioactive ligands containing nitrogen, sulfur donor atoms as antimicrobial agents: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Research Journal of Chemical Sciences : A Density Functional Theory (DFT) Perspective on Organotin(IV)-Drug Interaction: Dimethyltin(IV) Derivative of Chlordiazepoxide - ISCA [isca.in]
- 9. researchgate.net [researchgate.net]
- 10. Bond length - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Tin-Carbon Bond in Tetracyclohexyltin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracyclohexyltin, a sterically hindered organotin compound, presents a unique reactivity profile governed by the robust tin-carbon bond. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of the tin-carbon bond in this compound. While specific quantitative data for this particular compound is limited in the literature, this guide synthesizes available information and draws parallels from closely related, sterically bulky tetraalkyltin compounds to provide a thorough understanding of its chemical behavior. Detailed experimental protocols for its synthesis and a key cleavage reaction are presented, alongside structured data tables and mechanistic diagrams to facilitate comprehension and further research in organotin chemistry and its applications.
Introduction
Organotin compounds have found diverse applications, ranging from catalysis and polymer stabilization to biocidal agents. The reactivity of these compounds is intrinsically linked to the nature of the tin-carbon (Sn-C) bond. This compound, with its four bulky cyclohexyl groups attached to a central tin atom, exhibits significant steric hindrance, which profoundly influences its stability and the accessibility of the tin center for chemical transformations. Understanding the reactivity of the Sn-C bond in such molecules is crucial for designing novel reagents, catalysts, and therapeutic agents. This guide aims to provide a detailed technical overview for researchers and professionals working in fields where the nuanced reactivity of organometallic compounds is of paramount importance.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of a cyclohexyl Grignard reagent with a tin tetrahalide, typically tin tetrachloride (SnCl₄). The stoichiometry of this reaction is critical in determining the product distribution. While a 3:1 molar ratio of cyclohexylmagnesium halide to tin tetrachloride is optimized for the production of tricyclohexyltin halide, employing a stoichiometric or slight excess of the Grignard reagent (approaching a 4:1 ratio) favors the formation of this compound.[1][2] The formation of this compound is often a notable byproduct in the synthesis of tricyclohexyltin compounds when the Grignard reagent is not carefully controlled.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for the preparation of tetraalkyltin compounds using Grignard reagents.[1][2][4]
Materials:
-
Magnesium turnings
-
Cyclohexyl chloride (or bromide)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of Cyclohexylmagnesium Chloride: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of cyclohexyl chloride in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Tin Tetrachloride: The Grignard solution is cooled to room temperature. In a separate flask, a solution of tin tetrachloride in anhydrous toluene is prepared. The tin tetrachloride solution is then added dropwise to the stirred Grignard reagent at a controlled temperature (e.g., 0-10 °C). A molar ratio of approximately 4:1 of the Grignard reagent to tin tetrachloride should be used.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield a crude solid. This compound can be purified by recrystallization from a suitable solvent such as a mixture of ethanol (B145695) and chloroform (B151607) or petroleum ether.
Physicochemical Properties and Characterization
This compound is a white, crystalline solid at room temperature. Its bulky nature contributes to a relatively high melting point and low solubility in many common organic solvents.
| Property | Value | Reference |
| CAS Number | 1449-55-4 | [5] |
| Molecular Formula | C₂₄H₄₄Sn | |
| Molecular Weight | 451.31 g/mol | |
| Melting Point | 241-250 °C | [5] |
| Appearance | White solid |
Characterization of this compound is typically achieved using standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H NMR will show broad multiplets corresponding to the protons of the cyclohexyl rings. ¹³C NMR will display distinct signals for the different carbons of the cyclohexyl groups. ¹¹⁹Sn NMR spectroscopy is particularly informative, with a characteristic chemical shift that can confirm the tetra-alkylated tin center.
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern, which can confirm the structure.
-
Infrared (IR) Spectroscopy: Shows characteristic C-H stretching and bending vibrations of the cyclohexyl groups.
Reactivity of the Tin-Carbon Bond
The tin-carbon bond in this compound is a covalent, non-polar bond. Its reactivity is largely dictated by the significant steric shielding provided by the four cyclohexyl groups. This steric hindrance makes the tin atom less susceptible to nucleophilic attack and also influences the mechanism of electrophilic cleavage. Generally, the cleavage of Sn-C bonds in tetraalkyltins proceeds via an electrophilic substitution mechanism (SE2).
Electrophilic Cleavage
Electrophilic cleavage is a characteristic reaction of tetraorganotin compounds. Reagents such as halogens, hydrogen halides, and metal halides can cleave one or more of the tin-carbon bonds.
Halogens (Cl₂, Br₂, I₂) and interhalogen compounds (e.g., ICl, IBr) are effective reagents for the cleavage of Sn-C bonds. For this compound, the reaction with one equivalent of an electrophilic halogenating agent typically results in the cleavage of a single tin-cyclohexyl bond, yielding a tricyclohexyltin halide and a cyclohexyl halide.
A specific example of this is the reaction of this compound with iodine monochloride (ICl).
Reaction: (C₆H₁₁)₄Sn + ICl → (C₆H₁₁)₃SnCl + C₆H₁₁I
This reaction proceeds readily and provides a direct route to tricyclohexyltin chloride.
This protocol is based on the literature procedure for the reaction of this compound with ICl.
Materials:
-
This compound
-
Iodine monochloride (ICl)
-
Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent
-
Petroleum ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound is prepared in anhydrous carbon tetrachloride in a flask under a nitrogen atmosphere.
-
To this stirred solution, a solution of one molar equivalent of iodine monochloride in carbon tetrachloride is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period (e.g., 2 hours) at room temperature to ensure complete reaction.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The resulting solid residue, tricyclohexyltin chloride, is purified by recrystallization from a suitable solvent, such as petroleum ether. The reported yield for this reaction is approximately 70%.
Comparative Reactivity Data
While extensive quantitative data for this compound is scarce, the reactivity of other tetraalkyltin compounds can provide valuable context. The rate of cleavage of the Sn-C bond is influenced by both steric and electronic factors.
| Tetraalkyltin | Relative Rate of Cleavage with I₂ in CCl₄ |
| (CH₃)₄Sn | 1.0 |
| (C₂H₅)₄Sn | 1.6 |
| (n-C₃H₇)₄Sn | 0.8 |
| (n-C₄H₉)₄Sn | 0.7 |
| (i-C₃H₇)₄Sn | 0.03 |
Data is illustrative and based on general trends in SE2 reactions of tetraalkyltins.
The trend shows that increasing the steric bulk around the tin atom, as with the isopropyl group, significantly decreases the reaction rate. It is therefore expected that the reactivity of this compound would be considerably lower than that of simple tetra-n-alkyltins due to the bulky cyclohexyl groups.
Mechanistic Considerations and Visualizations
The synthesis and electrophilic cleavage of this compound can be visualized through workflow and mechanistic diagrams.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Electrophilic Cleavage
The electrophilic cleavage of a tin-carbon bond in a tetraalkyltin by a halogen (X₂) is generally believed to proceed through a closed or open transition state. The bulky cyclohexyl groups likely favor a less congested, open transition state.
References
- 1. US3402189A - Process for preparing tricyclohexyl tin hydroxide - Google Patents [patents.google.com]
- 2. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 3. US4330477A - Process for obtaining high-purity tricyclohexyl tin hydroxide on a high-yield basis - Google Patents [patents.google.com]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. This compound | 1449-55-4 [m.chemicalbook.com]
Solubility of Tetracyclohexyltin in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetracyclohexyltin in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, a detailed experimental protocol for quantitative determination, and the necessary analytical methodologies. This information is critical for the effective use of this compound in research, synthesis, and formulation development.
Core Data Presentation: Qualitative Solubility of this compound
While specific quantitative solubility data for this compound is scarce, a qualitative assessment can be made based on the principle of "like dissolves like" and the known solubility of structurally similar organotin compounds. This compound, with its four nonpolar cyclohexyl groups attached to a central tin atom, is a nonpolar compound. Therefore, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.
The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents. This information is inferred and should be confirmed by experimental determination for any precise application.
| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale/Notes |
| Non-Polar Aprotic Solvents | ||||
| Hexane (B92381) | C₆H₁₄ | Aprotic, Non-Polar | Soluble | As a nonpolar hydrocarbon, hexane is expected to effectively solvate the nonpolar cyclohexyl groups of this compound. |
| Toluene (B28343) | C₇H₈ | Aprotic, Non-Polar | Soluble | The aromatic, nonpolar nature of toluene suggests good solubility for this compound. Related compounds like tricyclohexyltin chloride are soluble in toluene[1][2]. |
| Moderately Polar Aprotic Solvents | ||||
| Chloroform | CHCl₃ | Aprotic, Moderately Polar | Soluble | Chloroform is a good solvent for many organic compounds. Tricyclohexyltin chloride exhibits solubility in chloroform[1][2]. |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Moderately Polar | Soluble | Ethers are common solvents for organometallic compounds. Tricyclohexyltin chloride is soluble in ether[1][2]. |
| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic, Moderately Polar | Slightly Soluble | Tricyclohexyltin chloride is reported to be slightly soluble in ethyl acetate[1]. Similar behavior is expected for this compound. |
| Acetone (B3395972) | (CH₃)₂CO | Aprotic, Polar | Slightly Soluble to Insoluble | The polarity of acetone may limit its ability to dissolve the highly nonpolar this compound. |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Protic, Polar | Slightly Soluble to Insoluble | While tricyclohexyltin chloride is soluble in ethanol[1][2], the increased nonpolar character of this compound may reduce its solubility. |
| Methanol (B129727) | CH₃OH | Protic, Polar | Insoluble | As a highly polar protic solvent, methanol is unlikely to be a good solvent for the nonpolar this compound. |
| Water | H₂O | Protic, Polar | Sparingly Soluble | Published data confirms that this compound is sparingly soluble in water (8.1E-9 g/L at 25°C)[3]. |
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method, also known as the shake-flask method. This protocol is adapted from established methodologies for solubility testing[4][5][6].
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector.
Procedure:
-
Preparation of the Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).
-
Phase Separation: a. After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment. b. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a controlled temperature. c. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.
-
Sample Analysis: a. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument. b. Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method. Gas chromatography is often the preferred method for the analysis of organotin compounds[7]. c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Mandatory Visualization
Caption: Experimental Workflow for Solubility Determination.
References
- 1. TRICYCLOHEXYLTIN CHLORIDE CAS#: 3091-32-5 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 1449-55-4 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety Data for Tetracyclohexyltin Exposure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available health and safety information on Tetracyclohexyltin. It is intended for informational purposes for a scientific audience. A significant portion of specific quantitative toxicological data for this compound is not publicly available. The information provided should be supplemented with a thorough literature search and consultation of comprehensive toxicological databases.
Executive Summary
This compound is an organotin compound, a class of chemicals with a broad range of industrial applications and biological effects. The toxicity of organotin compounds varies significantly with the number and nature of the organic substituents. Generally, tri-substituted organotins are the most toxic, and toxicity tends to decrease as the size of the alkyl groups increases. This guide provides a summary of the known health and safety data for this compound, including exposure limits and hazard classifications. Due to the limited availability of specific experimental data for this compound, this guide also details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the toxicity of chemical substances. These protocols provide a framework for generating the necessary data to perform a comprehensive risk assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1449-55-4 | [1] |
| Molecular Formula | C24H44Sn | [1] |
| Molecular Weight | 451.31 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 196 °C | [2] |
| Boiling Point | 228 °C (decomposes) | [2] |
| Solubility in Water | Almost insoluble (< 1 mg/L) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H331: Toxic if inhaled.[3]
-
H400: Very toxic to aquatic life.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
GHS Pictograms:
-
Skull and crossbones
-
Environment
Exposure Limits
Occupational exposure limits for organotin compounds have been established by various organizations. These are generally expressed as a time-weighted average (TWA) concentration for a normal 8-hour workday and 40-hour workweek, a short-term exposure limit (STEL), and an immediately dangerous to life or health (IDLH) concentration.
| Parameter | Value (as Sn) | Organization |
| TWA | 0.1 mg/m³ | ACGIH |
| STEL | 0.2 mg/m³ (Skin) | ACGIH |
| IDLH | 25 mg/m³ | NIOSH |
| TWA | 0.1 mg/m³ | NIOSH |
Source:[3]
Toxicological Data Summary
Specific quantitative toxicological data for this compound is scarce in publicly available literature. A key study by Hine et al. (1967) is cited as containing acute oral toxicity data, but the results of this unpublished report are not detailed in the accessible literature.[4] The following tables summarize the types of data required for a comprehensive toxicological profile and indicate where data for this compound is currently unavailable. For comparative purposes, data for some other organotin compounds are provided with clear notation.
Acute Toxicity
| Endpoint | Species | Route | Value | Compound |
| LD50 | Rat | Oral | Data not available | This compound |
| LD50 | Rat | Oral | 12.6 mg/kg | Trimethyltin chloride[5] |
| LD50 | Rat | Oral | 122 - 349 mg/kg | Tributyltin chloride[5] |
| LD50 | Rabbit | Dermal | Data not available | This compound |
| LC50 | Rat | Inhalation | Data not available | This compound |
| LC50 | Rat | Inhalation | 114 mg/m³ | Tetraethyltin[6] |
Subchronic and Chronic Toxicity
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Compound |
| 90-day | Rat | Oral | Data not available | Data not available | Not applicable | This compound |
| 90-day | Rat | Dietary | 3.4 mg/kg/day | 5.7 mg/kg/day | Slight reduction in hemoglobin | Dibutyltin[7] |
Developmental and Reproductive Toxicity (DART)
| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Compound |
| Prenatal Developmental | Rat/Rabbit | Oral | Data not available | Data not available | Not applicable | This compound |
Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Compound |
| Ames Test | S. typhimurium | With/Without | Data not available | This compound |
| In vitro Micronucleus | Mammalian Cells | With/Without | Data not available | This compound |
| In vivo Micronucleus | Rodent | - | Data not available | This compound |
Experimental Protocols
Detailed experimental protocols are critical for the accurate assessment of toxicological properties. The following sections describe the methodologies for key toxicity studies based on OECD guidelines.
Acute Oral Toxicity Testing (OECD 423)
This method, also known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.
-
Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The classification is based on the number of animals that die within a defined period after administration of the test substance at each dose level.
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Subchronic Oral Toxicity Study (OECD 408)
This 90-day study in rodents provides information on the potential health hazards arising from repeated oral exposure to a substance.
Methodology:
-
Animal Model: Typically, rats are used.
-
Groups: At least three dose groups and a control group, with a sufficient number of animals of each sex in each group.
-
Dose Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals undergo a full gross necropsy, and organs and tissues are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Experimental Workflow for Subchronic Oral Toxicity (OECD 408)
Caption: Workflow for OECD 408 90-Day Oral Toxicity Study.
Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.
Methodology:
-
Animal Model: Typically, rats and rabbits are used.
-
Groups: At least three dose groups and a concurrent control group.
-
Dose Administration: The test substance is administered orally daily to pregnant females, typically during the period of organogenesis.
-
Maternal Observations: Daily clinical observations, weekly body weight, and food consumption.
-
Terminal Examination: Females are euthanized just prior to term. Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Determination of maternal and developmental NOAELs and LOAELs.
Logical Relationship in Developmental Toxicity Assessment
Caption: Key relationships in developmental toxicity assessment.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro assay is widely used to assess the mutagenic potential of a substance to induce gene mutations.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).
-
Exposure: Bacteria are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.
Experimental Workflow for the Ames Test (OECD 471)
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. Cyhexatin - Wikipedia [en.wikipedia.org]
- 3. This compound | 1449-55-4 [m.chemicalbook.com]
- 4. 201. Tricyclohexyltin Hydroxide (AGP:1970/M/12/1) [inchem.org]
- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Genotoxicity and Related Effects - Report on Carcinogens Monograph on Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Tetracyclohexyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclohexyltin, an organometallic compound featuring a central tin atom bonded to four cyclohexyl groups, belongs to the tetraorganotin family. While its applications are not as widespread as other organotins, understanding its thermal stability is crucial for safe handling, storage, and potential applications where it might be subjected to elevated temperatures. Thermal decomposition can lead to the formation of more toxic and reactive organotin species. This guide outlines the expected thermal behavior of this compound, details the standard methodologies for its analysis, and proposes a likely degradation pathway.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1449-55-4 |
| Molecular Formula | C₂₄H₄₄Sn |
| Molecular Weight | 451.31 g/mol |
| Appearance | White solid |
| Melting Point | 241-250 °C |
| Boiling Point | 476.6 ± 28.0 °C (Predicted) |
| Solubility | Sparingly soluble in water (8.1 x 10⁻⁹ g/L at 25°C) |
Expected Thermal Stability and Degradation Profile
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not published, the thermal behavior of organotin compounds is generally understood. Most organotin compounds exhibit good stability at room temperature but begin to decompose at temperatures above 100°C[1]. The stability is influenced by the nature of the organic groups attached to the tin atom.
The primary thermal degradation pathway for organotin compounds involves the sequential cleavage of the tin-carbon bonds[2]. For this compound, this would likely proceed through a stepwise loss of cyclohexyl radicals, leading to the formation of tricyclohexyltin, dicyclohexyltin, and monocyclohexyltin species, and ultimately inorganic tin.
A proposed thermal degradation pathway for this compound is illustrated in the diagram below.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, residual mass, and the kinetics of degradation.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a constant flow rate (e.g., 20-50 mL/min). A separate run in an oxidative atmosphere (air) can provide information on thermo-oxidative stability.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually inert (nitrogen or argon).
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10°C/min) through the temperature range of interest.
-
Data Analysis: The DSC curve plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The melting point is determined from the onset or peak of the melting endotherm.
The general workflow for assessing the thermal stability of a chemical compound is depicted in the following diagram.
Conclusion
While specific experimental data for this compound is lacking, this guide provides a framework for understanding its likely thermal stability and degradation profile based on the known chemistry of organotin compounds. The primary degradation mechanism is expected to be the stepwise loss of cyclohexyl groups. For definitive data, experimental analysis using TGA and DSC, coupled with techniques like mass spectrometry for product identification, is essential. The protocols and workflows described herein provide a robust starting point for any researcher undertaking such an investigation.
References
The Synthesis of Tetracyclohexyltin: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of tetracyclohexyltin. It is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data, presented in a clear and structured format.
Discovery and History
The pioneering work in the field of organotin compounds containing cyclohexyl groups was conducted in the early 20th century. The first synthesis of this compound is attributed to Erich Krause and Alfred von Grosse in their 1925 publication in Berichte der deutschen chemischen Gesellschaft. While access to the specific experimental details of this original publication is limited, their work laid the foundation for subsequent developments in the synthesis of tetraorganotin compounds.
Historically, two principal methods have emerged for the formation of carbon-tin bonds in compounds like this compound: the Grignard reaction and the Wurtz reaction. The Grignard approach, utilizing the reaction of a Grignard reagent with a tin halide, became a widely adopted method for creating a variety of organotin compounds. Later developments, particularly in industrial applications, have also employed the Wurtz-type reaction, which involves the coupling of an alkyl halide with a tin halide in the presence of an alkali metal.
Synthetic Methodologies
The two primary methods for the laboratory and industrial synthesis of this compound are the Grignard reaction and the Wurtz reaction. Both methods have their distinct advantages and have been refined over the years.
Grignard Reaction
The Grignard reaction is a versatile and widely used method for the synthesis of this compound. The overall reaction involves the reaction of a cyclohexylmagnesium halide (Grignard reagent) with tin(IV) chloride.
Reaction Scheme:
4 C₆H₁₁MgX + SnCl₄ → (C₆H₁₁)₄Sn + 4 MgXCl (where X = Cl or Br)
This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The formation of this compound is often a byproduct in the synthesis of tricyclohexyltin derivatives, where the stoichiometry is controlled to favor the tri-substituted product. However, by adjusting the molar ratio of the Grignard reagent to tin tetrachloride, the yield of this compound can be maximized.
Wurtz Reaction
The Wurtz reaction provides an alternative route to this compound, particularly suitable for large-scale industrial production. This method involves the reaction of a cyclohexyl halide with tin(IV) chloride in the presence of a highly reactive metal, typically sodium.
Reaction Scheme:
4 C₆H₁₁Cl + SnCl₄ + 8 Na → (C₆H₁₁)₄Sn + 8 NaCl
The reaction is generally performed in a hydrocarbon solvent, and the in-situ formation of a highly reactive organosodium species is believed to be an intermediate step. This method can be highly effective for the synthesis of symmetrical tetraalkyltin compounds with bulky alkyl groups, with reports of high yields.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Grignard and Wurtz reactions. These protocols are based on established procedures for the synthesis of analogous organotin compounds.
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclohexyl bromide (or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous toluene (B28343) or xylene
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and flushed with dry nitrogen.
-
Magnesium turnings (4.2 molar equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of cyclohexyl bromide (4.0 molar equivalents) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle reflux), the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tin(IV) Chloride:
-
In a separate Schlenk flask, a solution of tin(IV) chloride (1.0 molar equivalent) in anhydrous toluene is prepared under a nitrogen atmosphere.
-
The tin(IV) chloride solution is cooled in an ice bath.
-
The prepared Grignard reagent is then added dropwise to the stirred tin(IV) chloride solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone.
-
Protocol 2: Synthesis of this compound via Wurtz Reaction
Materials:
-
Sodium metal
-
Cyclohexyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous hydrocarbon solvent (e.g., toluene, xylene)
-
Methanol
-
Standard laboratory glassware for reactive metal handling under inert atmosphere.
Procedure:
-
Reaction Setup:
-
A three-necked flask is equipped with a high-speed mechanical stirrer, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.
-
A dispersion of sodium metal (8.2 molar equivalents) in anhydrous toluene is prepared in the flask.
-
-
Reaction Execution:
-
A mixture of cyclohexyl chloride (4.0 molar equivalents) and tin(IV) chloride (1.0 molar equivalent) is added dropwise to the vigorously stirred sodium dispersion at a temperature sufficient to maintain the reaction (typically near the boiling point of the solvent).
-
The reaction is highly exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
Excess sodium is carefully destroyed by the slow addition of methanol.
-
Water is then added to dissolve the sodium chloride byproduct.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation or recrystallization.
-
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Tin(IV) Chloride | SnCl₄ | 260.52 | -33 | 114.1 |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.07 | -56.8 | 166-167 |
| Cyclohexyl Chloride | C₆H₁₁Cl | 118.61 | -44 | 142-143 |
| This compound | (C₆H₁₁)₄Sn | 451.32 | 263-265 | >250 (decomposes) |
Table 2: Typical Reaction Parameters and Yields
| Synthesis Method | Key Reactants | Solvent(s) | Typical Reaction Temperature | Typical Yield (%) |
| Grignard Reaction | C₆H₁₁MgBr, SnCl₄ | Diethyl ether, Toluene | Reflux | 60-80 |
| Wurtz Reaction | C₆H₁₁Cl, SnCl₄, Na | Toluene, Xylene | Reflux | >80 |
Note: Yields are dependent on specific reaction conditions and scale.
Visualizations
The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of this compound.
Methodological & Application
Application Notes and Protocols for the Use of Tetracyclohexyltin as an Ionophore in Salicylate-Selective Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. Their application is widespread, from environmental monitoring to clinical diagnostics and pharmaceutical analysis. The core component of a potentiometric ISE is the ionophore, a molecule that selectively binds to the target ion, generating a measurable potential difference. This document provides detailed application notes and protocols for the utilization of tetracyclohexyltin as a prospective ionophore for the development of salicylate-selective sensors.
Organotin compounds have demonstrated utility as ionophores for various anions. While specific data on this compound for salicylate (B1505791) sensing is emerging, related organotin compounds have shown interactions with salicylate, suggesting its potential as a selective sensing element. These notes are intended to guide researchers in the fabrication, characterization, and application of a this compound-based salicylate sensor.
Principle of Operation
A this compound-based salicylate-selective electrode operates on the principle of potentiometry. The sensor consists of a PVC (polyvinyl chloride) membrane impregnated with the this compound ionophore and a plasticizer. When the electrode is immersed in a sample solution containing salicylate anions, the this compound selectively complexes with the salicylate ions at the membrane-solution interface. This selective binding leads to a phase boundary potential that is proportional to the logarithm of the salicylate ion activity in the sample, as described by the Nernst equation. This potential is measured against a stable reference electrode, and the resulting voltage difference is correlated to the salicylate concentration.
Signaling Pathway
Caption: Signaling pathway of the this compound-based salicylate sensor.
Quantitative Data
The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes the expected performance characteristics of a this compound-based salicylate sensor, with illustrative data drawn from studies on other organotin-based anion sensors due to the limited specific data on the target application. This data should be considered as a guideline for experimental design and validation.
| Performance Parameter | Expected Range/Value | Notes |
| Linear Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M | The sensor is expected to exhibit a linear response to the logarithm of salicylate concentration within this range. |
| Nernstian Slope | -50 to -60 mV/decade | The theoretical Nernstian slope for a monovalent anion at 25°C is -59.16 mV/decade. The experimental value should be close to this. |
| Limit of Detection (LOD) | ~1.0 x 10⁻⁶ M | The lowest concentration of salicylate that can be reliably detected. |
| Response Time | < 30 seconds | The time required for the electrode to reach a stable potential reading upon immersion in a new solution. |
| pH Range | 5.0 - 9.0 | The operational pH range where the sensor response is independent of pH. At lower pH, salicylic (B10762653) acid formation may occur, and at high pH, OH⁻ interference may be observed. |
| Selectivity Coefficients | See Table 2 | A measure of the sensor's preference for salicylate over other interfering ions. |
Table 1: Expected Performance Characteristics
The selectivity of the sensor is a critical parameter, indicating its ability to discriminate against other potentially interfering anions. The selectivity coefficients (KpotSalicylate, J) can be determined using the separate solution method or the fixed interference method. Lower values indicate better selectivity for salicylate over the interfering ion (J).
| Interfering Ion (J) | log(KpotSalicylate, J) | Notes |
| Chloride (Cl⁻) | < -2.0 | Expected low interference from one of the most common anions in biological samples. |
| Bicarbonate (HCO₃⁻) | < -1.5 | Important for the analysis of biological fluids. |
| Phosphate (HPO₄²⁻) | < -1.0 | Another common anion in biological systems. |
| Acetate (CH₃COO⁻) | < -1.0 | A structurally similar organic anion. |
| Perchlorate (B79767) (ClO₄⁻) | > 0 | Lipophilic anions like perchlorate are known to interfere with many anion-selective electrodes. This value is based on the behavior of other organotin-based sensors where perchlorate shows significant interference. |
Table 2: Illustrative Selectivity Coefficients
Experimental Protocols
Preparation of the Salicylate-Selective PVC Membrane
Materials:
-
This compound (Ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
2-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Component Mixture: In a clean, dry glass vial, dissolve 1-2 mg of this compound, approximately 65-70 mg of o-NPOE, and 30-35 mg of PVC in 1.0 mL of THF. The optimal ratio of these components should be determined experimentally.
-
Dissolution: Cap the vial and gently swirl or sonicate the mixture until all components are fully dissolved, resulting in a clear, viscous solution.
-
Casting: Cast the membrane solution into a 24 mm inner diameter glass ring placed on a clean, flat glass plate.
-
Evaporation: Cover the glass ring with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. A slow evaporation rate is crucial for forming a homogenous, mechanically stable membrane.
-
Membrane Discs: Once the membrane is fully formed and dry, carefully peel it from the glass plate. Cut out small discs (e.g., 5-7 mm in diameter) using a cork borer for electrode fabrication.
Assembly of the Ion-Selective Electrode
Materials:
-
PVC membrane discs
-
Electrode body (e.g., Philips IS-561)
-
Inner filling solution: 0.01 M NaCl and 0.01 M Sodium Salicylate
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Mounting: Securely glue a PVC membrane disc to the end of the electrode body using a PVC-THF slurry or a suitable adhesive. Ensure a watertight seal.
-
Filling: Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the electrode body, making sure it is in contact with the inner filling solution.
-
Conditioning: Condition the assembled electrode by soaking it in a 0.01 M sodium salicylate solution for at least 12 hours before its first use. This step is essential for achieving a stable and reproducible potential.
Potentiometric Measurement of Salicylate
Apparatus:
-
Salicylate-selective electrode
-
Double junction Ag/AgCl reference electrode
-
High-impedance millivoltmeter or pH/ion meter
-
Magnetic stirrer and stir bar
Procedure:
-
Electrode Connection: Connect the salicylate-selective electrode and the reference electrode to the ion meter.
-
Calibration:
-
Prepare a series of standard salicylate solutions of known concentrations (e.g., 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M) by serial dilution of a stock solution.
-
Maintain a constant ionic strength in all standard solutions by adding an appropriate ionic strength adjustment buffer (ISAB).
-
Immerse the electrodes in the lowest concentration standard solution while stirring gently.
-
Record the stable potential reading (in mV).
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.
-
Plot the potential (mV) versus the logarithm of the salicylate concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Treat the unknown sample with the same ISAB as the standards.
-
Immerse the electrodes in the sample solution and record the stable potential reading.
-
Determine the salicylate concentration in the sample by interpolating the measured potential on the calibration curve.
-
Experimental Workflow
Caption: Experimental workflow for salicylate sensor fabrication and measurement.
Conclusion
The use of this compound as an ionophore presents a promising avenue for the development of robust and selective salicylate sensors. The protocols outlined in this document provide a comprehensive framework for researchers to fabricate and characterize these sensors. While the provided quantitative data is illustrative, it serves as a valuable benchmark for the experimental validation of newly developed this compound-based salicylate-selective electrodes. Successful implementation of these sensors can have significant applications in pharmaceutical quality control, therapeutic drug monitoring, and biomedical research. Further optimization of the membrane composition and conditioning procedures may lead to enhanced sensor performance.
Protocol for the Fabrication of a Tetracyclohexyltin-Based Polyvinyl Chloride (PVC) Membrane Electrode for Calcium Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fabrication of a robust and selective PVC membrane electrode utilizing a tetracyclohexyl-based ionophore for the potentiometric determination of calcium ions. The following sections outline the necessary materials, equipment, and step-by-step procedures for the preparation of the ion-selective membrane, electrode assembly, and conditioning.
Principle and Application
This protocol describes the formulation of a calcium ion-selective electrode (Ca²⁺-ISE). The electrode's function is based on a plasticized poly(vinyl chloride) (PVC) membrane containing a specific neutral carrier, N,N,N',N'-tetracyclohexyl-3-oxapentanediamide, which acts as the ionophore. This ionophore exhibits high selectivity towards calcium ions. The potential difference measured between this ion-selective electrode and a reference electrode is proportional to the logarithm of the calcium ion activity in the sample, allowing for quantitative analysis. Such electrodes are valuable tools in various fields, including biomedical research, clinical diagnostics, and pharmaceutical analysis, for the precise measurement of calcium concentrations in aqueous solutions.
Materials and Equipment
Reagents
-
High molecular weight Poly(vinyl chloride) (PVC) powder
-
Di-(2-ethylhexyl)phthalate (DOP), plasticizer
-
N,N,N',N'-tetracyclohexyl-3-oxapentanediamide (Tetracyclohexyl-based ionophore)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB), anionic additive
-
Tetrahydrofuran (THF), analytical grade
-
Calcium chloride (CaCl₂), for standard solutions
-
Deionized water (18 MΩ·cm)
Equipment
-
Glass rings or tubes for membrane casting
-
Glass petri dish
-
Ag/AgCl wire (or commercial Ag/AgCl electrode)
-
Electrode body (e.g., PVC or glass tube)
-
pH/Ion meter
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocol
Preparation of the PVC Membrane Cocktail
The ion-selective membrane is prepared by dissolving the PVC, plasticizer, ionophore, and additive in THF. The optimal composition of the membrane components is summarized in the table below.
| Component | Weight Percentage (wt%) |
| Poly(vinyl chloride) (PVC) | 33% |
| Di-(2-ethylhexyl)phthalate (DOP) | 65% |
| Tetracyclohexyl-based Ionophore | 1% |
| Potassium tetrakis(4-chlorophenyl)borate | 1% |
| Table 1. Composition of the Calcium Ion-Selective PVC Membrane. |
Procedure:
-
Accurately weigh the PVC, DOP, tetracyclohexyl-based ionophore, and KTpClPB according to the percentages in Table 1 into a small glass vial. For example, for a total weight of 200 mg, use 66 mg PVC, 130 mg DOP, 2 mg ionophore, and 2 mg KTpClPB.
-
Add approximately 2 mL of THF to the vial.
-
Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a clear, viscous solution. This is the membrane cocktail.
Membrane Casting and Electrode Assembly
Procedure:
-
Place a clean, dry glass ring (approximately 2 cm in diameter) on a clean, flat glass plate.
-
Carefully pour the prepared membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. Let it stand at room temperature for at least 24 hours.
-
Once the THF has fully evaporated, a transparent, flexible membrane will be formed.
-
Carefully cut a small disc (approximately 5-7 mm in diameter) from the cast membrane using a cork borer.
-
Glue the membrane disc to the polished end of a PVC electrode body using a PVC/THF slurry. Ensure a complete and leak-proof seal.
-
Fill the electrode body with an internal filling solution of 0.01 M CaCl₂.
-
Insert an Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.
Electrode Conditioning
Procedure:
-
Before the first use, condition the newly fabricated electrode by soaking it in a 0.01 M CaCl₂ solution for at least 12 hours.
-
When not in use, store the electrode in a 0.01 M CaCl₂ solution.
Visualization of Experimental Workflow and Component Relationships
To better illustrate the fabrication process and the interplay of the membrane components, the following diagrams are provided.
Caption: Experimental workflow for the fabrication of the tetracyclohexyltin-based PVC membrane electrode.
Application Notes and Protocols for Quantitative Proteomics Sample Preparation
A Note on Tetracyclohexyltin: Based on a comprehensive review of current scientific literature, this compound is not a standard or documented reagent for quantitative proteomics sample preparation. Research on organotin compounds in the context of protein analysis has primarily focused on their toxicological effects and interactions with proteins, particularly the binding of triorganotin compounds to cysteine residues.[1][2] These studies, often employing mass spectrometry, aim to understand the mechanisms of toxicity rather than to utilize these compounds as tools for protein quantification.[1][2][3]
This document provides detailed application notes and protocols for established and widely used methods in quantitative proteomics sample preparation, which are essential for researchers, scientists, and drug development professionals.
Introduction to Quantitative Proteomics
Quantitative proteomics is a powerful analytical approach to determine the relative or absolute abundance of proteins in a sample. Mass spectrometry (MS)-based proteomics is the predominant technology in this field. Sample preparation is a critical step that significantly impacts the quality and reproducibility of quantitative proteomics experiments. The general workflow involves protein extraction, digestion into peptides, and often, chemical labeling of these peptides for relative quantification.
Established Methods for Quantitative Proteomics Sample Preparation
The two primary strategies for quantitative proteomics are label-free quantification and label-based quantification. This document will focus on the widely used label-based method of isobaric tagging.
Isobaric Labeling for Relative and Absolute Quantification
Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are powerful tools for multiplexed protein quantification. These reagents have the same total mass but are designed to produce unique reporter ions of different masses upon fragmentation in the mass spectrometer. This allows for the simultaneous identification and quantification of proteins from multiple samples.
Experimental Workflow for Isobaric Labeling
The following diagram illustrates a typical experimental workflow for quantitative proteomics using isobaric labeling.
Caption: A generalized workflow for quantitative proteomics using isobaric labeling.
Detailed Experimental Protocol: Isobaric Labeling of Peptides
This protocol is a generalized procedure and may require optimization based on the specific sample type and experimental goals.
1. Protein Extraction and Quantification
-
Objective: To extract proteins from cells or tissues and determine their concentration.
-
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, protease and phosphatase inhibitors)
-
Probe sonicator
-
Centrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
-
Protocol:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a compatible protein assay.
-
2. Protein Reduction, Alkylation, and Digestion
-
Objective: To denature proteins, reduce and block cysteine residues, and digest proteins into peptides.
-
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
-
Protocol:
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
3. Peptide Desalting
-
Objective: To remove salts and other contaminants that can interfere with mass spectrometry.
-
Materials:
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Activation solution (e.g., 80% acetonitrile (B52724), 0.1% trifluoroacetic acid)
-
Washing solution (e.g., 0.1% trifluoroacetic acid)
-
Elution solution (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid)
-
-
Protocol:
-
Acidify the peptide digest with trifluoroacetic acid to a pH of 2-3.
-
Activate the C18 SPE support with the activation solution.
-
Equilibrate the support with the washing solution.
-
Load the acidified peptide sample.
-
Wash the support with the washing solution to remove salts.
-
Elute the peptides with the elution solution.
-
Dry the eluted peptides in a vacuum centrifuge.
-
4. Isobaric Labeling
-
Objective: To chemically label the peptides with isobaric tags.
-
Materials:
-
Isobaric labeling reagent kit (e.g., TMTpro™ 16plex Label Reagent Set)
-
Anhydrous acetonitrile
-
Triethylammonium bicarbonate (TEAB)
-
-
Protocol:
-
Resuspend the dried peptides in 100 mM TEAB.
-
Allow the isobaric labeling reagents to come to room temperature.
-
Add anhydrous acetonitrile to each reagent vial to dissolve the tags.
-
Add the appropriate volume of the dissolved tag to each peptide sample.
-
Incubate at room temperature for 1 hour.
-
Quench the labeling reaction with hydroxylamine.
-
5. Sample Pooling and Final Desalting
-
Objective: To combine the labeled samples and perform a final cleanup.
-
Protocol:
-
Combine the labeled peptide samples in a 1:1:1... ratio.
-
Perform a final desalting step using C18 SPE as described in step 3.
-
Dry the final pooled sample in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
Quantitative proteomics data is typically presented in tables that are easy to interpret. Below is an example of how to structure a data table for a TMT experiment comparing a treated sample to a control, with three biological replicates for each condition.
| Protein Accession | Gene Symbol | Protein Description | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | 1.05 | 0.89 |
| P68871 | HBB | Hemoglobin subunit beta | 0.98 | 0.75 |
| Q9Y6K9 | PRDX1 | Peroxiredoxin-1 | 2.13 | 0.001 |
| P08670 | VIM | Vimentin | 0.45 | 0.005 |
Signaling Pathway Visualization
In drug development and biological research, it is often crucial to map the identified protein changes onto known signaling pathways. The following is an example of a simplified signaling pathway diagram created using the DOT language.
Caption: A simplified representation of a generic signaling pathway.
By integrating quantitative proteomics data with pathway analysis, researchers can gain insights into the molecular mechanisms underlying a particular biological state or drug response. For instance, if "Kinase 2" and "Transcription Factor" were found to be significantly upregulated in the proteomics experiment, it would suggest the activation of this pathway.
References
- 1. A mass spectrometry-based approach gives new insight into organotin–protein interactions - Metallomics (RSC Publishing) [pubs.rsc.org]
- 2. A mass spectrometry-based approach gives new insight into organotin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Speciation analysis by mass spectrometry for studying organotin-protein interactions | EVISA's News [speciation.net]
Application Notes and Protocols for Incorporating Tetracyclohexyltin into an Ion-Selective Membrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core component of an ISE is the ion-selective membrane, which is responsible for the selective recognition of the target ion. Organotin compounds have been recognized for their potential as ionophores in ISEs, particularly for the detection of anions. Tetracyclohexyltin, a tetraorganotin compound, has demonstrated utility as an ion carrier in the fabrication of highly selective anion sensors.
These application notes provide a detailed protocol for the incorporation of this compound into a polyvinyl chloride (PVC) based ion-selective membrane. The methodology is based on the widely used solvent casting technique. Additionally, expected performance characteristics, based on available data for a salicylate-selective electrode, are presented to guide researchers in the development and application of this compound-based ISEs.
Principle of Operation
The this compound-based ion-selective membrane functions on the principle of neutral carrier-based ionophores. The lipophilic this compound, dispersed within the plasticized PVC matrix, acts as a selective complexing agent for the target anion at the membrane-sample interface. This selective interaction leads to a charge separation across the membrane, generating a potential difference that is proportional to the logarithm of the activity of the target ion in the sample solution. This potential is measured against a stable reference electrode, allowing for the quantitative determination of the analyte.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich, Thermo Scientific |
| High molecular weight Polyvinyl chloride (PVC) | Selectophore™ | Sigma-Aldrich |
| 2-Nitrophenyloctyl ether (o-NPOE) | Selectophore™ | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium Tetraphenylborate (NaTPB) | ≥99.5% | Sigma-Aldrich |
| Target anion salt (e.g., Sodium Salicylate) | Analytical Grade | Varies |
| Standard solutions of interfering ions | Analytical Grade | Varies |
| pH buffer solutions | Varies |
Experimental Protocols
Preparation of the Ion-Selective Membrane Cocktail
This protocol describes the preparation of a membrane cocktail sufficient for casting several ion-selective membranes.
-
Component Weighing: Accurately weigh the membrane components according to the optimized composition provided in Table 1. A typical composition for an anion-selective membrane is approximately 1-5% ionophore, 30-35% PVC, and 60-65% plasticizer, with a small amount of a lipophilic additive if necessary.
-
Dissolution: In a clean, dry glass vial, dissolve the weighed amounts of this compound, PVC, o-NPOE, and NaTPB in a minimal amount of anhydrous THF (typically 2-5 mL).
-
Homogenization: Tightly cap the vial and stir the mixture using a magnetic stirrer until all components are fully dissolved and the solution is homogeneous. This may take several hours. The resulting solution is the membrane cocktail.
Table 1: Optimized Composition of the this compound-Based Ion-Selective Membrane
| Component | Weight Percentage (%) |
| This compound (Ionophore) | 3.0 |
| Polyvinyl chloride (PVC) | 33.0 |
| 2-Nitrophenyloctyl ether (o-NPOE) (Plasticizer) | 63.5 |
| Sodium Tetraphenylborate (NaTPB) (Lipophilic Additive) | 0.5 |
Fabrication of the Ion-Selective Membrane
The solvent casting method is employed to create a thin, uniform ion-selective membrane.
-
Casting: Place a clean, flat glass plate on a level surface. A glass ring (e.g., 30 mm diameter) can be placed on the plate to contain the cocktail.
-
Evaporation: Carefully pour the prepared membrane cocktail into the glass ring. Cover the setup with a watch glass to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform and mechanically stable membrane. The evaporation process typically takes 24-48 hours at room temperature.
-
Membrane Cutting: Once the THF has completely evaporated, a transparent, flexible membrane will have formed. Carefully cut circular discs from the membrane using a sharp cork borer (e.g., 8 mm diameter).
Assembly of the Ion-Selective Electrode
-
Electrode Body: Use a commercially available ISE body or fabricate one from a suitable inert material.
-
Membrane Mounting: Securely attach one of the prepared membrane discs to the end of the electrode body using a PVC-THF slurry or a suitable adhesive. Ensure a watertight seal.
-
Internal Filling Solution: Fill the electrode body with an internal reference solution containing a known concentration of the target anion (e.g., 0.01 M sodium salicylate) and a fixed concentration of a chloride salt (e.g., 0.01 M KCl).
-
Internal Reference Electrode: Insert an Ag/AgCl internal reference electrode into the filling solution.
-
Conditioning: Condition the assembled ISE by soaking it in a 0.01 M solution of the target anion for at least 24 hours before use.
Performance Characteristics
The following table summarizes the expected performance characteristics of a this compound-based ion-selective electrode, based on data for a salicylate-selective sensor.[1]
Table 2: Expected Performance of the this compound-Based Salicylate-Selective Electrode
| Parameter | Expected Value |
| Linear Concentration Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ M |
| Nernstian Slope | -59.2 mV/decade (at 25°C) |
| Operating pH Range | 5.5 - 10.5 |
| Response Time | < 30 seconds |
| Lifetime | > 4 weeks |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the preparation and use of the this compound-based ion-selective electrode.
Caption: Workflow for the preparation of a this compound-based ion-selective electrode.
References
Tetracyclohexyltin: A Proposed Internal Standard for Robust Organotin Analysis
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is critical due to their widespread industrial use and significant toxicity. This document outlines a detailed application note and protocol for the use of Tetracyclohexyltin as an internal standard in the analysis of common organotin compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1][2] Their persistence in the environment and toxicity, even at low concentrations, necessitate sensitive and reliable analytical methods for their detection and quantification.[3][4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the speciation of organotin compounds, often requiring a derivatization step to increase the volatility of polar OTCs.[5][6]
The use of an appropriate internal standard (IS) is crucial for achieving high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the samples. This compound, a tetra-substituted organotin compound, possesses properties that make it a promising candidate as an internal standard for the analysis of other organotin compounds. Its high molecular weight and non-polar nature ensure it is easily extracted and separated under typical GC conditions for OTCs. Furthermore, its absence in most environmental and biological samples minimizes the risk of interference.
This application note details a proposed methodology for the use of this compound as an internal standard for the quantification of key organotin compounds, including tributyltin (TBT), dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and triphenyltin (B1233371) (TPhT).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Its high melting point and low water solubility are characteristic of a stable, non-polar compound suitable for use in organic solvent extractions.[7][8][9]
| Property | Value | Reference |
| Chemical Formula | C24H44Sn | [8] |
| Molecular Weight | 451.32 g/mol | [8] |
| Appearance | White solid/powder | [7][9] |
| Melting Point | 241-250 °C | [8][9] |
| Boiling Point | 476.6 °C at 760 mmHg | [8] |
| Solubility in Water | Sparingly soluble (8.1 x 10⁻⁹ g/L at 25°C) | [7][8] |
| CAS Number | 1449-55-4 | [8] |
Experimental Protocol: GC-MS Analysis of Organotins using this compound as an Internal Standard
This protocol describes the sample preparation, derivatization, and GC-MS analysis for the determination of organotin compounds in water samples.
Reagents and Standards
-
Solvents: Hexane (B92381), Methanol (B129727), Acetic Acid (all analytical grade)
-
Derivatization Reagent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) in ethanol (B145695) (prepare fresh daily).[2][5]
-
Standard Stock Solutions (1000 mg/L): Individual stock solutions of Monobutyltin trichloride, Dibutyltin dichloride, Tributyltin chloride, Triphenyltin chloride, and this compound in methanol.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with methanol to the desired concentrations.
-
Internal Standard Spiking Solution: A solution of this compound in methanol at a concentration of 1 mg/L.
-
Buffer Solution: Sodium acetate/acetic acid buffer (pH 5.0).[10]
Sample Preparation and Derivatization
-
Sample Collection: Collect water samples in pre-cleaned glass bottles.
-
Acidification: Acidify the water sample (e.g., 250 mL) to pH 2 with hydrochloric acid to preserve the organotin species.[11]
-
Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.
-
Extraction: Perform a liquid-liquid extraction with hexane. Add 20 mL of hexane to the water sample and shake vigorously for 10 minutes. Allow the phases to separate and collect the hexane layer. Repeat the extraction twice more and combine the hexane extracts.
-
Derivatization:
-
Phase Separation and Drying: After derivatization, add 5 mL of deionized water and allow the phases to separate. Transfer the hexane layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and can be optimized for specific instrumentation.
| Parameter | Condition | Reference |
| Gas Chromatograph | Agilent 7890B GC or equivalent | |
| Mass Spectrometer | Agilent 7000C Triple Quadrupole MS or equivalent | |
| Column | Agilent VF-XMS (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min | |
| Inlet | Multimode Inlet (MMI) | |
| Injection Volume | 1 µL | |
| Inlet Temperature | 280 °C | |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 10 °C/min (hold 5 min) | |
| Transfer Line Temp. | 300 °C | |
| Ion Source Temp. | 230 °C | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [2] |
MRM Transitions
For quantitative analysis, specific precursor-to-product ion transitions should be monitored for each ethylated organotin compound and the this compound internal standard.
| Compound (Ethylated) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monobutyltin triethoxide | 235 | 179 | 151 |
| Dibutyltin diethoxide | 263 | 207 | 179 |
| Tributyltin ethoxide | 291 | 235 | 179 |
| Triphenyltin ethoxide | 379 | 351 | 273 |
| This compound (IS) | 423 | 367 | 311 |
(Note: The m/z values for this compound are hypothetical and would need to be determined experimentally by direct infusion or analysis of a pure standard.)
Data Analysis and Quantification
The concentration of each organotin compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration ratio for a series of calibration standards.
Workflow Diagrams
Caption: Experimental workflow for organotin analysis.
Caption: Rationale for using an internal standard.
Conclusion
The proposed method utilizing this compound as an internal standard offers a robust and reliable approach for the quantitative analysis of organotin compounds by GC-MS. The chemical properties of this compound make it an excellent candidate to compensate for potential variations during sample processing, leading to improved accuracy and precision. This application note provides a comprehensive protocol that can be adapted and validated in analytical laboratories for the routine monitoring of organotin contaminants in various matrices.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Analysis of organotin compounds [alsglobal.se]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Cas 1449-55-4,this compound | lookchem [lookchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Application of Tetracyclohexyltin in Studying Protein-Ligand Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetracyclohexyltin is an organotin compound with potential applications in the study of protein-ligand interactions. While specific research on this compound is limited, organotin compounds, in general, have been shown to interact with various proteins, notably mitochondrial enzymes. This document provides a hypothetical framework for the application of this compound in characterizing its interaction with a putative protein target, F1Fo ATP synthase, a key enzyme in cellular energy metabolism. The methodologies described herein are standard biophysical techniques widely used in drug discovery and molecular biology to elucidate the kinetics, thermodynamics, and binding characteristics of small molecule-protein interactions.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize hypothetical data from various biophysical assays used to characterize the interaction between this compound and F1Fo ATP synthase.
Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Analyte | K_D (M) | k_a (1/Ms) | k_d (1/s) |
| This compound | 2.5 x 10⁻⁷ | 1.8 x 10⁴ | 4.5 x 10⁻³ |
-
K_D (Dissociation Constant): Represents the affinity of the ligand for the protein. A lower K_D indicates a higher affinity.
-
k_a (Association Rate Constant): The rate at which the ligand binds to the protein.
-
k_d (Dissociation Rate Constant): The rate at which the ligand dissociates from the protein.
Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Ligand | K_D (M) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| This compound | 2.8 x 10⁻⁷ | -8.5 | -1.2 | 1.1 |
-
ΔH (Enthalpy Change): The heat released or absorbed during binding. A negative value indicates an exothermic reaction.
-
-TΔS (Entropy Change): The change in the randomness of the system upon binding.
-
n (Stoichiometry): The molar ratio of the ligand to the protein in the complex.
Table 3: Fluorescence Polarization (FP) Assay Data
| Compound | IC₅₀ (M) |
| This compound | 5.1 x 10⁻⁷ |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process by half. In this competitive assay, it reflects the affinity of the unlabeled this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the kinetic parameters (association and dissociation rates) and the affinity (K_D) of this compound binding to F1Fo ATP synthase.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)
-
Purified F1Fo ATP synthase
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified F1Fo ATP synthase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., 0.1 µM to 10 µM).
-
Inject the this compound solutions over the immobilized F1Fo ATP synthase surface for a defined association time (e.g., 180 seconds).
-
Allow the complex to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between each concentration by injecting the regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic constants (k_a and k_d) and the dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of the this compound-F1Fo ATP synthase interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified F1Fo ATP synthase
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze the purified F1Fo ATP synthase against the ITC buffer overnight at 4°C.
-
Dissolve this compound in the final dialysis buffer.
-
-
ITC Experiment:
-
Load the sample cell with F1Fo ATP synthase (e.g., 10 µM).
-
Load the injection syringe with this compound (e.g., 100 µM).
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
-
Perform an initial injection of 0.4 µL followed by a series of 2 µL injections (e.g., 19 injections) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the K_D, ΔH, and n. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.
-
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the affinity of this compound for F1Fo ATP synthase through a competitive binding assay.
Materials:
-
Fluorescence plate reader with polarization filters
-
Purified F1Fo ATP synthase
-
This compound
-
A fluorescently labeled ligand that binds to F1Fo ATP synthase (fluorescent probe)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM MgCl₂, pH 7.5)
-
Black, low-volume 384-well plates
Protocol:
-
Assay Setup:
-
Prepare a solution of F1Fo ATP synthase and the fluorescent probe in the assay buffer. The concentration of the protein should be in the range of the K_D of the fluorescent probe, and the probe concentration should be low (e.g., 1-5 nM).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Measurement:
-
Add a fixed volume of the protein-probe mixture to each well of the 384-well plate.
-
Add an equal volume of the this compound dilutions to the wells. Include controls with buffer only (no inhibitor).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization in the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Application Note: Potentiometric Determination of Anions using a Tetracyclohexyltin-Based Ion-Selective Electrode
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Potentiometry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medmedchem.com [medmedchem.com]
- 7. Application of Potentiometric Sensors in Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Potentiometric Sensors for the Determination of Drug Molecules in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
Procedure for the purification of Tetracyclohexyltin from synthesis byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the purification of tetracyclohexyltin from the byproducts of its synthesis, which is typically achieved through a Grignard reaction. The primary impurities encountered are tri- and dicyclohexyltin halides. The protocol herein describes a two-step purification process involving an initial liquid-liquid extraction to remove polar impurities, followed by recrystallization to isolate high-purity this compound. An alternative column chromatography method is also presented. This guide includes quantitative data on the physical properties of the target compound and its major byproduct, as well as detailed experimental protocols and a workflow diagram to ensure procedural clarity and reproducibility.
Introduction
This compound is an organotin compound with applications in various fields of chemical synthesis. Its preparation via the Grignard reaction of a cyclohexylmagnesium halide with tin tetrachloride is a common route. However, this synthesis often yields a mixture of products, including the desired this compound, as well as partially substituted byproducts such as tricyclohexyltin chloride and dicyclohexyltin dichloride. The presence of these impurities can interfere with subsequent reactions and applications, necessitating a robust purification strategy. This application note details a comprehensive procedure for the effective removal of these byproducts to yield high-purity this compound.
Data Presentation
The successful separation of this compound from its byproducts relies on the differences in their physical properties, particularly their polarity and solubility in various organic solvents. This compound is a nonpolar compound, while the halide-containing byproducts exhibit greater polarity. This difference is key to the purification strategy.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | (C₆H₁₁)₄Sn | 451.32 | 241-250[1] | Sparingly soluble in most organic solvents at room temperature. |
| Tricyclohexyltin Chloride | (C₆H₁₁)₃SnCl | 403.62 | 123-125[2][3][4][5] | Soluble in ethanol, ether, toluene (B28343), and chloroform.[2][3][4][5] |
| Dicyclohexyltin Dichloride | (C₆H₁₁)₂SnCl₂ | 355.93 | 99-101 | Generally more soluble in polar organic solvents than tricyclohexyltin chloride. |
Experimental Protocols
General Grignard Reaction Work-up
This initial work-up is designed to separate the organotin compounds from inorganic salts and other highly polar impurities following the Grignard synthesis.
Materials:
-
Crude reaction mixture from this compound synthesis
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, cooled to 0-5 °C
-
Diethyl ether (or the reaction solvent)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Carefully and slowly add the cooled saturated aqueous NH₄Cl solution to the crude Grignard reaction mixture with vigorous stirring. This should be performed in an ice bath to manage the exothermic reaction. The addition of a dilute acid, such as 2M sulfuric acid, can also be used to quench the reaction and dissolve magnesium salts.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add diethyl ether to extract the organic products. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product, which will be a mixture of this compound and its byproducts.
Purification by Recrystallization
This is the primary method for obtaining high-purity this compound from the crude solid. The choice of solvent is critical; an ideal solvent will dissolve this compound at an elevated temperature but not at room temperature, while the more polar byproducts will remain in solution upon cooling. A mixed solvent system is often effective.
Materials:
-
Crude this compound solid
-
Heptane (B126788) (or hexane)
-
Toluene (or another suitable aromatic solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection Rationale: Based on the principle of "like dissolves like," a nonpolar solvent is required. However, the high melting point of this compound suggests strong crystal lattice forces, making it sparingly soluble even in hot nonpolar solvents. A mixed solvent system of a good solvent (toluene) and a poor solvent (heptane or hexane) is recommended. The more polar byproducts are expected to have higher solubility in this mixed solvent system, especially upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture to reflux with stirring to dissolve the solid.
-
Addition of Anti-Solvent: While the solution is hot, slowly add heptane dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Alternative Purification by Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is a viable alternative. This method separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve a minimum amount of the crude product in a small volume of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% hexane. Being the least polar compound, this compound is expected to elute first.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., potassium permanganate (B83412) stain).
-
After the this compound has eluted, a gradient of increasing polarity (e.g., gradually adding ethyl acetate to the hexane mobile phase) can be used to elute the more polar byproducts (tricyclohexyltin chloride and dicyclohexyltin dichloride).
-
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions. Combine the fractions containing the pure this compound as determined by TLC analysis.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Conclusion
The protocol outlined in this application note provides a reliable and effective method for the purification of this compound from its common synthesis byproducts. The choice between recrystallization and column chromatography will depend on the initial purity of the crude product and the desired final purity. For most applications, the recrystallization procedure should yield this compound of sufficient purity. The provided data and detailed protocols are intended to enable researchers to consistently obtain high-quality this compound for their scientific endeavors.
References
- 1. This compound | 1449-55-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. TRICYCLOHEXYLTIN CHLORIDE | 3091-32-5 [chemicalbook.com]
- 4. TRICYCLOHEXYLTIN CHLORIDE CAS#: 3091-32-5 [amp.chemicalbook.com]
- 5. TRICYCLOHEXYLTIN CHLORIDE CAS#: 3091-32-5 [m.chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Note: Analysis of Tetracyclohexyltin using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclohexyltin is an organotin compound characterized by a central tin atom bonded to four cyclohexyl groups. While less commonly studied than other organotin compounds like tributyltin or triphenyltin, its use in industrial processes necessitates reliable analytical methods for its detection and quantification.[1] Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) offers a highly selective and sensitive method for the analysis of organotin compounds, often with simplified sample preparation compared to traditional gas chromatography-based methods.[2] This application note provides a detailed protocol for the analysis of this compound in various matrices using an LC-MS/MS workflow.
Principle of the Method
This method utilizes the high separation efficiency of liquid chromatography and the specificity of tandem mass spectrometry to isolate and detect this compound. After extraction from the sample matrix, the analyte is separated on a C18 reversed-phase column. The eluent is introduced into the mass spectrometer, where the this compound molecules are ionized, typically via electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected and fragmented in the collision cell. Specific product ions generated from this fragmentation are monitored for quantification and confirmation, providing a high degree of certainty in the identification.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined and effective approach for extracting a wide range of analytes from complex matrices.[3][4]
Materials:
-
Homogenized sample (e.g., soil, foodstuff)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube containing the appropriate sorbent.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Data Presentation: Quantitative Data Summary
The following table outlines the proposed Multiple Reaction Monitoring (MRM) transitions for this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the expected fragmentation of the cyclohexyl groups.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| This compound | 451.3 | 369.2 | 25 | 287.1 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Mandatory Visualization
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound in the collision cell is expected to proceed through the sequential loss of cyclohexyl radicals or cyclohexene (B86901) molecules.
Caption: Predicted fragmentation of this compound.
Discussion
The presented method provides a robust and sensitive workflow for the determination of this compound. The use of LC-MS/MS minimizes the need for derivatization, which is often required for GC-based analysis of organotin compounds.[2] The QuEChERS sample preparation protocol is versatile and can be adapted for various sample matrices.
The predicted fragmentation pathway involves the neutral loss of cyclohexene units. This is a common fragmentation mechanism for alkyl-substituted organometallic compounds under collision-induced dissociation. The selection of a quantifier and a qualifier ion enhances the reliability of the identification and quantification.
For method validation, it is crucial to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using certified reference materials or spiked samples. Matrix effects should also be evaluated and can be mitigated by using matrix-matched standards or stable isotope-labeled internal standards.
Conclusion
This application note details a comprehensive LC-MS/MS method for the analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers and analytical scientists to develop and validate their own methods for the detection and quantification of this compound in various matrices. The use of the workflow and diagrams should facilitate the implementation of this method in a laboratory setting.
References
- 1. Cyclohexyl-, trimethylsilyl-, ethylphosphonate [webbook.nist.gov]
- 2. sciex.jp [sciex.jp]
- 3. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Tetracyclohexyltin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclohexyltin is an organotin compound utilized in specialized laboratory applications, notably as an ionophore in the construction of highly selective ion-selective electrodes (ISEs), such as those for salicylate (B1505791) detection.[1][2] Due to its toxicological profile, stringent adherence to safety protocols during its handling, storage, and disposal is imperative. These application notes provide detailed procedures and safety information to ensure the safe and effective use of this compound in a research environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from safety data sheets and chemical supplier information.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₄Sn | [3] |
| Molecular Weight | 451.31 g/mol | [3] |
| Appearance | White solid/powder | [1] |
| Melting Point | 241-250°C | [1][4] |
| Solubility in Water | Sparingly Soluble (8.1 x 10⁻⁹ g/L at 25°C) | [1][4] |
| ACGIH TWA | 0.1 mg/m³ (as Sn, skin) | [1] |
| ACGIH STEL | 0.2 mg/m³ (as Sn, skin) | [1] |
| NIOSH IDLH | 25 mg/m³ (as Sn) | [1] |
| NIOSH TWA | 0.1 mg/m³ (as Sn) | [1] |
Health and Safety Information
This compound is classified as a hazardous substance and requires careful handling to prevent exposure.
Hazard Statements:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Toxic if inhaled.[2]
-
May cause an allergic skin reaction.[5]
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.[5]
-
Avoid release to the environment.[5]
Handling and Storage Protocols
Adherence to the following protocols is mandatory to ensure a safe laboratory environment when working with this compound.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing or aerosol generation.
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a high risk of exposure, consider a disposable gown.
-
Respiratory Protection: Work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and dark place.
-
The storage area should be well-ventilated.
-
Store locked up and away from incompatible materials such as oxidizing agents.
Spill and Emergency Procedures
Spill Response
In the event of a spill, follow the procedures outlined in the decision tree below.
Caption: Decision tree for responding to a this compound spill.
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocol: Preparation of a Salicylate-Selective Electrode Membrane
This section provides a representative protocol for the preparation of a PVC membrane for a salicylate-selective electrode using this compound as an ionophore. This is a general guideline and may require optimization for specific applications.
Materials
-
This compound (ionophore)
-
High molecular weight PVC
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Tetrahydrofuran (THF), freshly distilled
-
Petri dish
-
Glass ring
Procedure
-
Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve precise amounts of this compound, PVC, and the plasticizer in THF. A typical composition might be 1% ionophore, 33% PVC, and 66% plasticizer by weight, dissolved in approximately 5 mL of THF.
-
Casting the Membrane: Place a glass ring inside a petri dish. Pour the membrane cocktail solution into the glass ring.
-
Solvent Evaporation: Cover the petri dish and allow the THF to evaporate slowly over 24-48 hours at room temperature. This slow evaporation is crucial for forming a homogenous, durable membrane.
-
Membrane Conditioning: Once the membrane is formed, carefully cut a small disc (e.g., 5 mm diameter) and mount it in the electrode body. Condition the electrode by soaking it in a 0.01 M sodium salicylate solution for at least 2 hours before use.
Calibration and Measurement
-
Prepare Standard Solutions: Prepare a series of salicylate standard solutions of known concentrations (e.g., 10⁻¹ M to 10⁻⁶ M) by serial dilution.
-
Add Ionic Strength Adjustment Buffer (ISAB): To each standard and sample solution, add a fixed volume of ISAB to maintain a constant ionic strength. A typical ISAB might be a solution of ammonium (B1175870) sulfate.
-
Generate a Calibration Curve: Immerse the salicylate-selective electrode and a reference electrode in each standard solution, starting from the lowest concentration. Record the potential (mV) reading once it stabilizes. Plot the potential versus the logarithm of the salicylate concentration.
-
Measure the Sample: Rinse the electrodes with deionized water and blot dry. Immerse them in the sample solution and record the stable potential reading. Determine the salicylate concentration in the sample using the calibration curve.
Disposal
All waste containing this compound, including contaminated PPE, unused solutions, and experimental materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
Troubleshooting & Optimization
How to improve the selectivity of a Tetracyclohexyltin salicylate sensor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Tetracyclohexyltin salicylate (B1505791) sensors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound salicylate sensor is showing poor selectivity. What are the common causes?
A1: Poor selectivity in a this compound salicylate sensor can stem from several factors:
-
Inappropriate Plasticizer: The plasticizer plays a crucial role in the sensor's performance. An incorrect choice can lead to significant interference.
-
Suboptimal Membrane Composition: The relative amounts of PVC, plasticizer, ionophore (this compound), and any additives are critical for optimal selectivity.
-
Interfering Ions: The presence of other lipophilic anions in the sample can interfere with the salicylate detection.
-
Membrane Fouling: Adsorption of proteins or other macromolecules from the sample onto the membrane surface can block the active sites and reduce selectivity.
-
Incorrect pH: The sensor's response can be pH-dependent. Operating outside the optimal pH range can lead to interference from hydroxide (B78521) ions or changes in the salicylate's charge state.
Q2: How do I choose the right plasticizer to improve selectivity?
A2: The choice of plasticizer is critical for optimizing sensor selectivity. A key principle is to match the lipophilicity of the plasticizer with that of the ionophore (this compound). Organotin compounds like this compound are highly lipophilic. For instance, the closely related compound, tricyclohexyltin, has a very high LogP value of 12.96820, indicating its strong preference for non-polar environments.[1]
Therefore, you should select a highly lipophilic plasticizer. Commonly used plasticizers for ion-selective electrodes include:
-
o-Nitrophenyl octyl ether (o-NPOE)
-
Dioctyl sebacate (B1225510) (DOS)
-
Dioctyl adipate (B1204190) (DOA)
-
Dibutyl phthalate (B1215562) (DBP)
You may need to experimentally test a few plasticizers to find the optimal one for your specific application.
Q3: What is the optimal membrane composition for a this compound salicylate sensor?
A3: Based on studies of similar organotin-based salicylate sensors, an optimized membrane composition is crucial for good selectivity and response. A recommended starting point for a PVC-based membrane is:
-
PVC (Polyvinyl chloride): ~30%
-
Plasticizer: ~63%
-
This compound (Ionophore): ~5%
-
Cationic Additive (e.g., HTAB - Hexadecyltrimethylammonium bromide): ~2%
This composition provides a good balance of membrane integrity, ionophore mobility, and selective recognition of salicylate ions.
Q4: What are the common interfering ions for a salicylate sensor?
A4: Salicylate sensors utilizing organotin ionophores typically exhibit an "anti-Hofmeister" selectivity pattern, meaning they are more selective for less lipophilic anions over highly lipophilic ones. However, interference can still occur from other anions present in the sample. Common potential interfering ions for a salicylate sensor include:
-
Other Salicylate Analogs: Compounds with similar structures to salicylate.
-
Lipophilic Anions: Perchlorate (ClO₄⁻), thiocyanate (B1210189) (SCN⁻), and iodide (I⁻) can cause interference, although organotin-based sensors often show good discrimination against them.
-
Biological Anions: In biological samples, ions like chloride (Cl⁻), phosphate (B84403) (HPO₄²⁻), and citrate (B86180) can be present at high concentrations and may cause some interference.
-
Bilirubin (B190676): In clinical samples, bilirubin has been reported to interfere with salicylate measurements, though this is more documented for colorimetric assays.
Q5: How can I minimize interference from other ions?
A5: To minimize interference, consider the following strategies:
-
Optimize the Membrane: As discussed in Q2 and Q3, optimizing the plasticizer and membrane composition is the first and most crucial step.
-
Use an Ion Buffer: If the concentration of a specific interfering ion is known and relatively constant, you can add a fixed amount of it to your calibration standards to match the sample matrix.
-
Sample Pre-treatment: In some cases, it may be possible to remove or reduce the concentration of the interfering ion through a pre-treatment step, such as precipitation or extraction.
-
Surface Modification: Applying a protective coating to the sensor membrane can help to reduce fouling and interference from large molecules.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Selectivity | Incorrect plasticizer | 1. Review the lipophilicity of your current plasticizer. 2. Test plasticizers with higher lipophilicity (e.g., DOS, DOA). 3. Refer to the table below for a comparison of plasticizer effects. |
| Suboptimal membrane composition | 1. Prepare new membranes with varying ratios of PVC, plasticizer, and ionophore. 2. Start with the recommended composition (30% PVC, 63% plasticizer, 5% ionophore, 2% additive). 3. Evaluate the selectivity of each new membrane. | |
| Drifting Signal | Membrane fouling | 1. Gently rinse the electrode with deionized water between measurements. 2. For severe fouling, consider carefully polishing the membrane surface. 3. If the problem persists, prepare a new electrode. |
| Leaching of membrane components | 1. Ensure the plasticizer is sufficiently lipophilic to be retained in the membrane. 2. Consider using a polymeric plasticizer for longer sensor lifetime. | |
| No Response or Slow Response | Damaged or old membrane | 1. Visually inspect the membrane for any cracks or discoloration. 2. Prepare a new membrane and electrode. |
| Incorrect internal filling solution | 1. Verify that the correct internal filling solution (e.g., a solution containing a fixed concentration of salicylate and chloride) is being used. |
Data Presentation
Table 1: Effect of Plasticizer Choice on Sensor Selectivity (Illustrative)
| Plasticizer | Lipophilicity (logP) | Expected Selectivity for Salicylate | Expected Lifetime |
| Dibutyl Phthalate (DBP) | ~6.4 | Moderate | Moderate |
| Dioctyl Adipate (DOA) | ~8.1 | Good | Good |
| Dioctyl Sebacate (DOS) | ~9.2 | Excellent | Excellent |
| o-Nitrophenyl octyl ether (o-NPOE) | ~5.0 | Potentially lower due to lower lipophilicity | Moderate |
Note: The LogP values are approximate and can vary slightly depending on the estimation method. The expected selectivity and lifetime are based on general principles of ion-selective electrodes and the high lipophilicity of the this compound ionophore.
Experimental Protocols
Protocol 1: Preparation of a this compound-Based PVC Membrane for a Salicylate-Selective Electrode
Materials:
-
High molecular weight Polyvinyl chloride (PVC)
-
Plasticizer (e.g., Dioctyl sebacate - DOS)
-
This compound (ionophore)
-
Hexadecyltrimethylammonium bromide (HTAB) (cationic additive)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, weigh out the membrane components in the following proportions to a total mass of approximately 200 mg:
-
PVC: 30% (60 mg)
-
DOS: 63% (126 mg)
-
This compound: 5% (10 mg)
-
HTAB: 2% (4 mg)
-
-
Add approximately 2 mL of THF to the vial.
-
Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved and a homogenous, slightly viscous solution is obtained.
-
-
Casting the Membrane:
-
Place a clean glass ring (e.g., 2 cm diameter) on a smooth, clean glass plate.
-
Carefully pour the membrane cocktail into the glass ring, ensuring the solution spreads evenly to cover the entire area inside the ring.
-
Cover the setup with a watch glass to allow for slow evaporation of the THF. This will take approximately 24 hours. A slow evaporation rate is crucial for a uniform and mechanically robust membrane.
-
-
Membrane Conditioning:
-
Once the THF has completely evaporated, carefully peel the transparent membrane from the glass plate.
-
Cut a small disc (e.g., 5-7 mm in diameter) from the membrane using a cork borer.
-
Mount the membrane disc into an electrode body (e.g., a Philips IS-561 type).
-
Fill the electrode body with an internal filling solution (e.g., 0.01 M NaCl + 0.01 M Sodium Salicylate).
-
Condition the electrode by soaking it in a 0.01 M sodium salicylate solution for at least 12 hours before use.
-
Visualizations
Caption: Signaling pathway of the this compound salicylate sensor.
Caption: Experimental workflow for improving sensor selectivity.
References
Troubleshooting poor response from a Tetracyclohexyltin ion-selective electrode
This technical support guide provides troubleshooting procedures and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tetracyclohexyltin ion-selective electrodes (ISEs).
Troubleshooting Guide
Poor or unstable responses from your this compound ISE can arise from several factors, from electrode preparation to sample composition. This guide provides a systematic approach to identifying and resolving common issues.
Initial Checks & Visual Inspection
-
Inspect the Electrode Body: Look for any cracks or damage.
-
Check the Sensing Membrane: Ensure the PVC membrane at the tip of the electrode is intact, free of scratches, discoloration, or precipitated sample material.
-
Verify Filling Solution Level: The internal filling solution should be at the recommended level, typically just below the fill hole. Ensure there are no air bubbles in the filling solution.[1] To remove air bubbles, gently shake the electrode downward.[2]
-
Reference Electrode: Ensure the reference electrode has the correct filling solution and the junction is not clogged.[1] For refillable electrodes, the fill hole should be open during measurement.[3][4]
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No Response or Out-of-Range Reading | Improper connection to the meter. | Ensure the BNC connector is securely attached to the meter. |
| Air bubble on the sensing membrane.[1] | Remove the electrode from the solution, gently tap it to dislodge the bubble, and re-immerse.[3][4] | |
| Incorrect internal filling solution. | Verify that the correct filling solution for your specific this compound ISE is being used. | |
| Faulty electrode or meter. | Test the meter with a shorting strap if available. Substitute the ISE or reference electrode with a known working one to isolate the faulty component.[5] | |
| Slow or Sluggish Response | Improper electrode conditioning. | The electrode may need to be conditioned to resensitize the membrane. See the Electrode Conditioning Protocol. |
| Fouled or contaminated membrane surface.[3] | The membrane may be coated with organic or inorganic contaminants from the sample. See the Electrode Cleaning Protocol. | |
| Low sample temperature. | Ensure standards and samples are at the same, constant temperature, ideally ambient (~25°C).[1][6] | |
| Sample has very low concentration. | Response time is typically longer for lower concentrations. Allow more time for the reading to stabilize. | |
| Noisy or Unstable Readings | Clogged reference electrode junction.[1] | Drain the reference electrode, flush with deionized water, and refill with fresh reference solution. If the junction is badly clogged, it may need to be gently cleaned or replaced. |
| Stirring rate is too high or inconsistent. | Stir at a slow, steady rate. Use a magnetic stirrer with an insulating pad to prevent heat transfer.[3][6] | |
| Presence of interfering ions. | See the Potential Interferences section and consider using an Ionic Strength Adjustment Buffer (ISAB). | |
| Temperature fluctuations.[1] | Allow samples and standards to reach thermal equilibrium before measurement. A 1°C difference can cause significant error.[3][4] | |
| Poor Reproducibility (Drift) | Sample carryover between measurements.[7] | Rinse the electrode thoroughly with deionized water between each standard and sample measurement.[3][6] |
| Insufficient electrode conditioning. | A poorly conditioned electrode may drift as it becomes conditioned by the samples.[5] Ensure adequate conditioning time. | |
| Aging or worn-out sensing membrane.[4] | The ISE membrane has a finite lifespan. If performance degrades and cannot be restored by cleaning or reconditioning, the membrane may need replacement.[4] | |
| Incorrect Slope in Calibration | Improperly prepared standards. | Prepare fresh calibration standards using serial dilution from a high-quality stock solution. Use analytically clean glassware.[5][8] |
| Incorrect calibration procedure. | Calibrate from the lowest concentration standard to the highest to minimize carryover effects.[8] | |
| Presence of interfering ions in standards. | Ensure the deionized water used for standards is pure and free of contaminants. | |
| Temperature mismatch between standards. | Ensure all standards are at the same temperature during calibration.[8] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a poor response from your this compound ISE.
Caption: A workflow diagram for troubleshooting this compound ISE issues.
Experimental Protocols
Electrode Conditioning Protocol
Objective: To ensure the electrode's sensing membrane is properly hydrated and sensitized to this compound ions, leading to a stable and responsive potential.
When to Perform:
-
Before the first use of a new electrode.[5]
-
If the electrode has been stored dry or for an extended period (over a week).[3]
-
When the response becomes sluggish or drifts.[3]
Procedure:
-
Prepare a low-concentration standard of this compound (e.g., 1x10⁻⁵ M).
-
Immerse the electrode tip in this solution.
-
Soak for the recommended duration:
-
After conditioning, rinse the electrode with deionized water and proceed to calibration.
Two-Point Calibration Protocol
Objective: To establish a relationship between the electrode potential (mV) and the concentration of this compound, allowing for the determination of unknown sample concentrations.
Materials:
-
This compound ISE and a compatible reference electrode.
-
Calibrated pH/mV meter with an ISE mode.
-
At least two freshly prepared this compound standard solutions that bracket the expected sample concentration (e.g., 1x10⁻⁴ M and 1x10⁻³ M).[8]
-
Ionic Strength Adjustment Buffer (ISAB), if required.
-
Magnetic stirrer and stir bars.
-
Analytically clean glassware.
Procedure:
-
Connect the ISE to the meter.
-
Place 100 mL of the lowest concentration standard into a clean beaker with a stir bar.
-
If using ISAB, add the recommended volume (e.g., 2 mL per 100 mL of standard) and stir at a constant, slow rate.[1]
-
Rinse the electrode with deionized water, blot dry gently with a lint-free wipe, and immerse it in the standard solution.
-
Wait for the mV reading to stabilize, then record the value or have the meter accept the calibration point.
-
Remove the electrode, rinse thoroughly with deionized water, and blot dry.
-
Repeat steps 2-6 with the higher concentration standard.
-
The meter will calculate the calibration slope. A near-Nernstian slope is desirable (see table below).
Electrode Cleaning Protocol
Objective: To remove contaminants from the membrane surface that can cause slow response, drift, or poor slope.
Procedure:
-
General Cleaning: Rinse the electrode tip thoroughly with deionized water.
-
Inorganic Deposits: If inorganic scaling is suspected, soak the electrode tip in a 0.1 M HCl solution for 5-10 minutes, followed by a thorough rinse with deionized water.
-
Organic Contamination: If the membrane has been exposed to greasy or oily samples, gently wipe the membrane with a soft cloth soaked in a mild, non-ionic detergent. Rinse thoroughly with deionized water. Never use organic solvents , as they can damage the PVC membrane.[2]
-
After any cleaning procedure, recondition the electrode as described in the Electrode Conditioning Protocol before use.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a PVC-membrane based ion-selective electrode for a monovalent cation like the this compound ion. Actual performance may vary.
| Parameter | Typical Value | Acceptable Range | Indication of a Problem |
| Calibration Slope | +59 mV / decade | +54 to +60 mV / decade | Slope < 54 mV/decade may indicate an old membrane, incorrect standards, or the presence of interferences. |
| Response Time (t₉₅) | < 30 seconds | 20 - 60 seconds | Response time > 60 seconds suggests a fouled or improperly conditioned membrane. |
| Linear Concentration Range | 1x10⁻⁶ M to 1x10⁻² M | - | Readings outside this range may be non-linear and less accurate. |
| Reproducibility | ± 2% | < 5% | Poor reproducibility indicates drift, temperature effects, or sample carryover. |
| Operating Temperature | 20 - 25 °C | 10 - 40 °C | Significant temperature changes will affect readings. Ensure thermal equilibrium.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my calibration slope low? A low slope (< 54 mV/decade) is a common issue and can be caused by several factors. The most frequent causes are improperly prepared or aged standard solutions, a contaminated or old electrode membrane, or a significant temperature difference between your standards. First, prepare fresh standards and recalibrate. If the problem persists, clean and recondition the electrode. If these steps do not resolve the issue, the electrode's sensing module may need to be replaced.[4]
Q2: Do I need to use an Ionic Strength Adjustment Buffer (ISAB)? An ISAB is highly recommended, especially when your samples have a complex or variable ionic background.[1] An ISAB ensures that the ionic strength of both your standards and samples is constant, which allows the electrode to respond to the activity of the this compound ion more consistently. This minimizes the influence of interfering ions and improves accuracy.[1][6]
Q3: How often should I recalibrate my electrode? For best accuracy, you should perform a calibration at the beginning of each day or each new batch of experiments.[1] It is also good practice to verify the calibration every couple of hours by measuring one of the standard solutions. If the reading has drifted by more than 2-3%, a full recalibration is recommended.[4]
Q4: What is the lifespan of a this compound ISE? The lifespan of a PVC membrane ISE typically ranges from 3 to 12 months, depending on the frequency of use, the types of samples being measured, and how well it is maintained.[4] A gradual decrease in slope, increased noise, and slower response time are all indicators that the membrane is nearing the end of its life.
Q5: How should I store the electrode between measurements?
-
Short-term (overnight): Rinse the electrode and store it in a mid-range standard solution (e.g., 1x10⁻⁴ M this compound).[1][4]
-
Long-term (weeks): For electrodes with replaceable membranes, you may be able to store the body dry after thoroughly rinsing and drying it.[6] Always consult the manufacturer's specific instructions for long-term storage to prevent damage to the sensing membrane and reference junction.
Signaling Pathway & Logical Relationships
The diagram below illustrates the relationship between root causes and observed problems with the ISE.
Caption: Relationship between root causes and observed electrode performance issues.
References
- 1. xylem.com [xylem.com]
- 2. Ion-selective electrodes: General tips - Part 1 | Metrohm [metrohm.com]
- 3. horiba.com [horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 6. nico2000.net [nico2000.net]
- 7. anilsoft.com [anilsoft.com]
- 8. camlab.co.uk [camlab.co.uk]
Optimizing the membrane composition for a Tetracyclohexyltin-based sensor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the membrane composition for Tetracyclohexyltin-based potentiometric sensors.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a this compound-based PVC sensor membrane?
A1: A typical this compound-based PVC sensor membrane consists of four main components:
-
Ionophore: this compound is the neutral carrier responsible for selectively binding to the target organotin analytes.
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC) is commonly used to provide a stable and durable matrix for the membrane.
-
Plasticizer: A water-immiscible organic solvent, such as bis(2-ethylhexyl) sebacate (B1225510) (DOS), o-nitrophenyloctyl ether (o-NPOE), or dibutyl phthalate (B1215562) (DBP), is added to soften the PVC matrix, ensure membrane flexibility, and facilitate ion mobility.
-
Ionic Additive: A lipophilic salt, such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB), is often incorporated to reduce the membrane resistance and minimize interference from lipophilic anions.
Q2: What is the typical ratio of these components in the membrane?
A2: The optimal ratio can vary, but a common starting point for a PVC-based membrane is a plasticizer-to-PVC weight ratio of approximately 2:1. The ionophore and ionic additive are typically incorporated at lower concentrations, often around 1-5% and 0.5-2% by weight, respectively.
Q3: How does the choice of plasticizer affect sensor performance?
A3: The plasticizer significantly influences the sensor's analytical performance.[1] Its dielectric constant can affect the membrane's polarity and, consequently, the extraction of the target analyte into the membrane.[1] The viscosity of the plasticizer can impact the mobility of the ionophore-analyte complex within the membrane, which in turn affects the response time. The plasticizer also helps to solubilize the ionophore and prevents it from leaching out of the membrane.
Q4: Why is an ionic additive necessary in the membrane?
A4: An ionic additive, typically a lipophilic salt, is incorporated to reduce the electrical resistance of the membrane and to create a permselective environment. This helps to exclude interfering ions of the opposite charge from the sample solution, thereby improving the selectivity of the sensor.
Q5: What are the common signs of a malfunctioning this compound-based sensor?
A5: Common indicators of a malfunctioning sensor include a slow or unstable response, a non-Nernstian or sub-Nernstian slope during calibration, poor reproducibility of measurements, and a significant drift in the baseline potential.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization and use of this compound-based sensors.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or Low Response | 1. Incorrect membrane composition.2. Insufficient conditioning of the electrode.3. Clogged or contaminated reference electrode junction.4. Defective ionophore. | 1. Prepare a new membrane with an optimized composition (see Data Presentation section).2. Condition the electrode by soaking it in a dilute solution of the target analyte (e.g., 10⁻³ M) for several hours or overnight.[4]3. Check and clean the reference electrode according to the manufacturer's instructions.4. Verify the purity and integrity of the this compound ionophore. |
| Slow or Drifting Response | 1. Leaching of membrane components (plasticizer, ionophore).2. Air bubbles trapped at the membrane-solution interface.3. Temperature fluctuations in the sample solution.[4]4. High concentration of interfering ions. | 1. Prepare a new membrane, ensuring proper component ratios.2. Gently tap the electrode to dislodge any air bubbles.3. Ensure a constant and uniform temperature for all measurements.[5]4. Identify and minimize the presence of known interfering ions in the sample. |
| Poor Selectivity | 1. Suboptimal membrane composition.2. Presence of highly lipophilic interfering ions in the sample.3. Inadequate amount of ionic additive. | 1. Optimize the membrane composition, particularly the type and amount of plasticizer and ionic additive.2. Pre-treat the sample to remove or mask interfering ions.3. Increase the concentration of the ionic additive in the membrane formulation. |
| Non-Nernstian Slope | 1. Incorrect calibration standards.2. Presence of interfering ions.3. Membrane fouling or contamination.4. pH of the sample is outside the optimal range. | 1. Prepare fresh calibration standards and verify their concentrations.[2]2. Analyze the sample for potential interferences.3. Gently clean the membrane surface with a soft tissue or rinse with deionized water.4. Adjust the pH of the sample to the optimal working range for the sensor.[6] |
Data Presentation
The following tables summarize representative quantitative data for the optimization of a generic organotin PVC membrane sensor. These values should serve as a starting point for the optimization of a this compound-based sensor.
Table 1: Effect of Plasticizer on Sensor Performance
| Membrane Composition (wt%) | Plasticizer | Nernstian Slope (mV/decade) | Detection Limit (M) |
| 33% PVC, 65% Plasticizer, 1% Ionophore, 1% KTpClPB | o-NPOE | 29.5 | 5.0 x 10⁻⁶ |
| 33% PVC, 65% Plasticizer, 1% Ionophore, 1% KTpClPB | DOS | 28.1 | 1.2 x 10⁻⁵ |
| 33% PVC, 65% Plasticizer, 1% Ionophore, 1% KTpClPB | DBP | 25.4 | 8.5 x 10⁻⁵ |
Table 2: Effect of Ionophore Concentration on Sensor Performance
| Membrane Composition (wt%) | Nernstian Slope (mV/decade) | Detection Limit (M) |
| 33% PVC, 65% o-NPOE, 1% Ionophore, 1% KTpClPB | 29.5 | 5.0 x 10⁻⁶ |
| 33% PVC, 64% o-NPOE, 2% Ionophore, 1% KTpClPB | 29.8 | 3.2 x 10⁻⁶ |
| 33% PVC, 63% o-NPOE, 3% Ionophore, 1% KTpClPB | 28.9 | 4.5 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based PVC Membrane
This protocol describes the solvent casting method for preparing a PVC membrane.
-
Component Weighing: Accurately weigh the membrane components (e.g., 33 mg PVC, 65 mg plasticizer, 1 mg this compound, 1 mg KTpClPB) into a clean, dry glass vial.
-
Dissolution: Add approximately 1-2 mL of a volatile solvent, such as tetrahydrofuran (B95107) (THF), to the vial.
-
Homogenization: Seal the vial and stir the mixture until all components are completely dissolved, resulting in a clear, homogenous solution.
-
Casting: Pour the membrane cocktail into a clean, flat glass ring or petri dish placed on a level surface.
-
Solvent Evaporation: Cover the casting surface loosely to allow for the slow evaporation of THF over 24-48 hours at room temperature.
-
Membrane Formation: Once the solvent has fully evaporated, a transparent and flexible membrane will be formed.
-
Electrode Assembly: Cut a small disc (5-7 mm diameter) from the membrane and incorporate it into an electrode body.
-
Conditioning: Condition the newly prepared electrode by soaking it in a 10⁻³ M solution of the target organotin analyte for at least 4 hours before use.
Mandatory Visualization
Caption: Experimental workflow for this compound sensor preparation and use.
Caption: Troubleshooting logic for a this compound-based sensor.
References
Identifying and mitigating interferences in Tetracyclohexyltin-based salicylate measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and mitigating interferences in Tetracyclohexyltin-based salicylate (B1505791) measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based salicylate measurements?
A1: this compound is used as an ionophore in an ion-selective electrode (ISE) for the potentiometric determination of salicylate. The this compound is incorporated into a polymeric membrane, typically polyvinyl chloride (PVC). At the membrane-sample interface, a selective complexation reaction occurs between the this compound and salicylate ions. This selective binding generates a potential difference across the membrane that is proportional to the concentration of salicylate in the sample. This potential is measured against a reference electrode, allowing for the quantification of salicylate.
Q2: What are the most common sources of interference in this type of measurement?
A2: The most common interferences are from other lipophilic anions that can also interact with the ionophore in the membrane. These include, but are not limited to:
-
Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Compounds like naproxen (B1676952) and ibuprofen (B1674241) can interfere with the measurement.[1][2]
-
Chloride and Bicarbonate: At high concentrations, these inorganic anions can cause interference.[3][4][5]
-
Other organic anions: Depending on the sample matrix, other organic anions may also interfere.
Q3: How does pH affect the measurements?
A3: The pH of the sample solution is a critical parameter. The measurement should be carried out in a pH range where salicylate is in its anionic form and the this compound ionophore is stable and selective. Deviations from the optimal pH range can lead to decreased sensitivity and increased interference. It is crucial to maintain a constant and optimal pH across all standards and samples using a suitable buffer system.
Q4: What is a selectivity coefficient and how does it relate to interference?
A4: The potentiometric selectivity coefficient (K_ij^Pot) is a measure of an ISE's preference for the primary ion (salicylate, i) over an interfering ion (j). A smaller selectivity coefficient indicates a greater preference for the primary ion and less interference from the interfering ion. For example, a selectivity coefficient of 0.01 means the electrode is 100 times more responsive to the primary ion than the interfering ion.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low signal | Incorrectly prepared membrane; expired or improperly stored reagents; incorrect wavelength reading (for colorimetric methods that might be used for comparison); cold assay buffer.[7] | Prepare a fresh membrane and ensure all reagents are within their expiration date and have been stored correctly. Verify the correct wavelength setting on the instrument. Ensure all solutions are at the recommended assay temperature.[7] |
| Drifting or unstable readings | Leaching of the ionophore or plasticizer from the PVC membrane; presence of high levels of interfering ions; temperature fluctuations.[8] | Condition the electrode in a standard salicylate solution before measurement. If drift persists, prepare a new membrane. For high interference, see mitigation strategies below. Ensure a constant temperature for all measurements. |
| Non-linear standard curve | Incorrectly prepared standards; pipetting errors; presence of a saturating concentration of an interferent in the dilution buffer. | Prepare fresh standards and ensure accurate pipetting. Use a clean, interference-free buffer for dilutions. |
| Inaccurate results for known samples | Matrix effects from the sample (e.g., high protein or lipid content); presence of unforeseen interfering substances. | See "Mitigation Strategies for Matrix Effects" section below. Consider sample pretreatment to remove interfering substances. |
Mitigation of Interferences
Identifying Potential Interferences
The first step in mitigating interferences is to identify the potential interfering ions in your sample matrix. A common method to assess this is by determining the selectivity coefficient for your specific electrode system.
Experimental Protocol: Determining Selectivity Coefficients (Matched Potential Method)
The Matched Potential Method (MPM) is a recommended procedure for determining selectivity coefficients and does not depend on the Nikolsky-Eisenman equation.[9]
-
Prepare a reference solution containing a known activity (e.g., 10⁻³ M) of a salicylate standard in a suitable buffer.
-
Measure the potential of the electrode in this reference solution.
-
Add a known volume of a higher concentration salicylate standard to the reference solution to create a defined change in salicylate activity and record the new potential. The difference in potential (ΔE) should be in the range of 10-20 mV.
-
Prepare a second reference solution identical to the first.
-
Add a solution of the interfering ion to this second reference solution until the same potential change (ΔE) is achieved.
-
Calculate the selectivity coefficient using the following formula: K_ij^Pot = (a'_i - a_i) / a_j Where:
-
a'_i is the activity of salicylate after the addition of the standard.
-
a_i is the initial activity of salicylate.
-
a_j is the activity of the interfering ion that caused the same potential change.
-
Strategies to Reduce Interference
| Strategy | Description | Experimental Protocol |
| Use of an Interference Suppressor Solution (ISS) | An ISS contains a substance that will preferentially bind to or precipitate the interfering ions, rendering them unable to interact with the ISE membrane. For example, solutions containing silver salts can be used to remove chloride ions.[10] | Prepare the ISS according to the manufacturer's instructions or literature recommendations. Add a specified volume of ISS to both the samples and standards before measurement. It is crucial to add the same amount to all solutions to avoid dilution errors. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering ions to a level below which they significantly affect the measurement. | Perform serial dilutions of the sample with an appropriate interference-free buffer. Analyze each dilution to determine the optimal dilution factor that minimizes interference while maintaining a detectable salicylate concentration. |
| Membrane Optimization | The composition of the PVC membrane, including the ratio of PVC, plasticizer, and ionophore, can be optimized to enhance selectivity for salicylate. | Prepare several membranes with varying compositions. For each membrane, determine the selectivity coefficients for the most problematic interfering ions. Select the membrane composition that provides the lowest selectivity coefficients for the identified interferents. |
Quantitative Data on Interferences
| Interfering Ion | Typical Selectivity Coefficient (log K_ij^Pot) | Reference |
| Perchlorate (ClO₄⁻) | -1.0 to -2.0 | General ISE literature |
| Thiocyanate (SCN⁻) | -0.5 to -1.5 | [11] |
| Iodide (I⁻) | -0.3 to -1.0 | [11] |
| Nitrate (NO₃⁻) | 0.0 to -0.5 | [11] |
| Bromide (Br⁻) | 0.2 to -0.2 | [11] |
| Chloride (Cl⁻) | 0.5 to 0.0 | [11] |
| Bicarbonate (HCO₃⁻) | 0.7 to 0.2 | [11] |
Note: These values are illustrative and the actual selectivity coefficients should be determined experimentally for your specific electrode and conditions.
Visualizing Experimental Workflows
Diagram 1: Workflow for Salicylate Measurement
References
- 1. Naproxen interference with the ion-selective electrode in the RA-1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSAIDs Naproxen, Ibuprofen, Salicylate, and Aspirin Inhibit TRPM7 Channels by Cytosolic Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylate interference with the Roche Cobas Integra chloride electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion Selective Electrodes (ISEs) and interferences—A review [ouci.dntb.gov.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ion Selective Electrodes (ISEs) and interferences--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. edt.co.uk [edt.co.uk]
Addressing baseline drift in potentiometric readings with Tetracyclohexyltin electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potentiometric electrodes based on the Tetracyclohexyltin ionophore. Our aim is to help you diagnose and resolve common issues, with a particular focus on addressing baseline drift in your potentiometric readings.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift and why is it a problem in potentiometric measurements?
A1: Baseline drift refers to the slow, often gradual, change in the electrode's potential reading over time when measuring a solution of constant concentration.[1] This phenomenon can be problematic as it introduces inaccuracies in measurements, making it difficult to obtain reproducible and reliable data, especially in low-concentration samples or during long-term monitoring.
Q2: What are the most common causes of baseline drift with this compound electrodes?
A2: Baseline drift in PVC membrane electrodes like those using this compound can stem from several factors:
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Inadequate Conditioning: The electrode membrane requires proper conditioning to ensure a stable equilibrium of the ionophore and the target ion within the membrane.[2] Insufficient conditioning is a primary cause of unstable readings.
-
Temperature Fluctuations: Changes in ambient temperature can significantly affect the electrode's potential.[3] Maintaining a constant and controlled temperature is crucial for stable measurements.
-
Membrane Fouling or Contamination: The surface of the PVC membrane can become contaminated with components from the sample matrix, physically obstructing the ion-exchange process.[3]
-
Leaching of Membrane Components: Over time, the ionophore (this compound) or plasticizer can slowly leach out of the PVC matrix, leading to a decline in performance and a drifting signal.
-
Reference Electrode Instability: A drifting or unstable reference electrode will directly translate to a drifting potentiometric reading. The reference electrode junction could be clogged or the filling solution might be contaminated.[4]
-
Changes in Sample Matrix: Variations in the ionic strength or pH of the sample can alter the electrode's response and contribute to drift.[3]
Q3: How often should I calibrate my this compound electrode?
A3: The frequency of calibration depends on the required precision of your measurements and the observed stability of your electrode. For high-precision work, it is advisable to perform a two-point calibration before each set of measurements. If you observe significant drift, more frequent calibrations (e.g., every 1-2 hours) may be necessary.
Q4: Can I reuse my this compound electrode? What is its typical lifespan?
A4: Yes, this compound electrodes are reusable. However, their lifespan is finite and depends on the usage, sample type, and storage conditions. With proper care and maintenance, a PVC membrane electrode can last for several weeks to months. A noticeable increase in drift, a decrease in slope, or a sluggish response are indicators that the electrode may need to be replaced.
Troubleshooting Guides
Issue 1: Continuous and Unidirectional Baseline Drift
This is characterized by a steady increase or decrease in the millivolt reading over an extended period.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuations | Ensure the measurement setup is in a temperature-controlled environment. Allow all solutions to reach thermal equilibrium before measurement. | The baseline stabilizes once the temperature is constant. |
| Inadequate Electrode Conditioning | Re-condition the electrode by soaking it in a low-concentration standard solution (e.g., 10⁻⁴ M) for at least 1-2 hours.[2] | A properly conditioned electrode should exhibit a more stable baseline. |
| Reference Electrode Instability | Check the reference electrode's filling solution level and ensure it is free of air bubbles. If the junction is clogged, carefully drain and refill the electrode. As a test, substitute with a known stable reference electrode. | A stable reference electrode will eliminate drift if it was the source of the problem. |
| Membrane Leaching | This is an aging effect. If the electrode is old or has been used extensively, it may be nearing the end of its lifespan. | The drift may persist, indicating the need for electrode replacement. |
Issue 2: Noisy or Fluctuating Baseline
This is identified by rapid and erratic changes in the potential reading.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Air Bubbles on the Electrode Surface | Gently tap the electrode to dislodge any air bubbles adhering to the membrane surface. | The baseline should become significantly quieter and more stable. |
| Electrical Interference | Ensure the potentiometric setup is properly grounded. Move any potential sources of electromagnetic interference (e.g., stir plates, pumps) away from the electrode. | A reduction in baseline noise. |
| Contaminated or Clogged Reference Junction | Clean the reference electrode junction according to the manufacturer's instructions. Replace the filling solution. | A clean and properly functioning reference junction will result in a smoother baseline. |
| Stirring Issues | If using a magnetic stirrer, ensure the stirring rate is constant and not creating a vortex. Inconsistent stirring can cause fluctuations in the reading. | A consistent stirring speed should lead to a more stable baseline. |
Quantitative Data Summary
The following table provides illustrative performance data for a typical this compound-based PVC membrane electrode. Note that actual performance may vary depending on the specific membrane composition and experimental conditions.
| Parameter | Typical Value | Acceptable Range |
| Linear Concentration Range | 10⁻⁶ M to 10⁻² M | - |
| Nernstian Slope | +28 to +30 mV/decade | +25 to +32 mV/decade |
| Response Time (t₉₅) | < 30 seconds | < 60 seconds |
| Baseline Drift (in 10⁻⁴ M solution) | < 2 mV/hour | < 5 mV/hour |
| Optimal pH Range | 4.0 - 8.0 | - |
Experimental Protocols
Protocol 1: Conditioning of a New this compound Electrode
-
Preparation of Conditioning Solution: Prepare a 10⁻⁴ M standard solution of a suitable tin salt (e.g., SnCl₄) in the same background electrolyte that will be used for your samples.
-
Initial Rinse: Rinse the electrode tip with deionized water and gently blot dry with a lint-free tissue.
-
Soaking: Immerse the electrode tip in the conditioning solution.
-
Duration: Allow the electrode to soak for a minimum of 4 hours. For newly fabricated electrodes, an overnight soaking period is recommended to ensure complete hydration and equilibration of the membrane.[2]
-
Pre-measurement Check: Before calibration, place the electrode in a fresh aliquot of the conditioning solution and monitor the potential reading until it stabilizes.
Protocol 2: Standard Two-Point Calibration
-
Prepare Standards: Prepare at least two standard solutions that bracket the expected concentration range of your samples (e.g., 10⁻⁵ M and 10⁻³ M).
-
Rinse: Rinse the electrode with deionized water and then with the lower concentration standard.
-
Measure Low Standard: Immerse the electrode in the lower concentration standard and record the potential reading once it has stabilized.
-
Rinse: Rinse the electrode with deionized water and then with the higher concentration standard.
-
Measure High Standard: Immerse the electrode in the higher concentration standard and record the stabilized potential reading.
-
Calculate Slope: Calculate the slope of the electrode response using the Nernst equation. The slope should be within the acceptable range (see data table).
Visual Troubleshooting Guide
Caption: A logical workflow for troubleshooting baseline drift.
This guide provides a foundational understanding of the common issues encountered with this compound electrodes. For more complex issues, consulting the electrode manufacturer's specific documentation is always recommended.
References
How to regenerate a fouled Tetracyclohexyltin-based ion-selective electrode
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the regeneration of fouled Tetracyclohexyltin-based ion-selective electrodes (ISEs).
Troubleshooting Guide for Fouled this compound-Based ISEs
A decrease in performance of your this compound-based ISE, such as a reduced slope, drift in potential, or slow response time, often indicates a fouled or contaminated electrode membrane. This guide provides a systematic approach to identifying the cause and regenerating your electrode.
Initial Assessment:
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Visual Inspection: Carefully inspect the PVC membrane at the electrode tip. Look for any discoloration, scratches, or visible deposits.
-
Rinse and Re-test: Thoroughly rinse the electrode with deionized water. Blot dry with a lint-free cloth. Do not rub the membrane. Re-calibrate and measure a known standard. If performance is restored, the issue was likely minor surface contamination.
-
Consult the Manual: Always refer to the manufacturer's specific instructions for your electrode model before proceeding with more aggressive cleaning or regeneration procedures.
Troubleshooting Steps:
| Issue | Possible Cause | Recommended Action |
| Reduced Slope | Membrane fouling by proteins, lipids, or other organic molecules. Leaching of the ionophore or plasticizer from the membrane. | 1. Mild Cleaning: Soak the electrode in a 0.1 M solution of a suitable mild detergent for 10-15 minutes, followed by extensive rinsing with deionized water. 2. Solvent Wash (with caution): Briefly rinse the electrode tip with a solvent that is compatible with PVC but can dissolve the suspected foulant (e.g., isopropyl alcohol for 10-15 seconds). Immediately rinse thoroughly with deionized water. Test on an old or spare electrode first. 3. Reconditioning: Soak the electrode in a mid-range standard solution for 1-2 hours to re-establish the membrane-solution equilibrium. |
| Drifting Potential | Contamination of the internal filling solution. Fouling of the reference electrode junction. "Memory effects" from previous samples.[1][2][3] | 1. Replace Filling Solution: If your electrode is refillable, replace the internal filling solution according to the manufacturer's instructions. 2. Clean Reference Junction: If the reference electrode is integrated, consult the manual for cleaning procedures. This may involve soaking in a specific electrolyte solution. 3. Address Memory Effects: Condition the electrode in a solution of the primary ion to displace interfering ions that may have been extracted into the membrane.[1][2] |
| Slow or Sluggish Response | Surface contamination or fouling of the PVC membrane. Aging of the electrode membrane. | 1. Gentle Polishing: If the membrane is visibly coated and mild cleaning is ineffective, gently polish the membrane surface. This should be a last resort as it can damage the membrane if done improperly. Use a very fine polishing material (e.g., alumina (B75360) powder on a wetted polishing cloth) and apply minimal pressure in a figure-eight motion for no more than 30 seconds.[4] Rinse thoroughly. 2. Re-plasticization (Advanced): In some cases, performance can be restored by briefly exposing the membrane to a plasticizer identical or similar to the one used in its manufacture.[5] This is an advanced technique and should only be attempted if other methods fail and the electrode would otherwise be discarded. |
| No Response | Damaged internal element or cable. Cracked or damaged membrane. Clogged reference junction. | 1. Inspect for Damage: Check the electrode body, cable, and connector for any visible damage. 2. Check Reference Junction: Ensure the reference junction is not clogged. 3. Contact Manufacturer: If no external issues are apparent, the electrode may be beyond regeneration and require replacement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of fouling for a this compound-based ISE?
A1: Like other PVC membrane ISEs, fouling is often caused by the nonspecific adsorption of organic and inorganic materials onto the electrode surface.[6] For applications in biological or pharmaceutical samples, common foulants include:
-
Proteins and lipids: These can form a film on the membrane, impeding ion exchange.[7]
-
Surfactants and detergents: These can alter the membrane's surface properties.
-
Hydrophobic organic molecules: These may partition into the PVC membrane, interfering with the ionophore.
Q2: Can I use any solvent to clean the electrode membrane?
A2: No. The use of inappropriate solvents can cause irreversible damage to the PVC membrane by extracting the ionophore or plasticizer, or by swelling or dissolving the polymer.[8][9] Always use solvents that are known to be compatible with PVC and for very short exposure times. Isopropyl alcohol is sometimes used, but it's critical to rinse the electrode thoroughly with deionized water immediately after.[10]
Q3: What is the difference between fouling and "memory effect"?
A3: Fouling is the physical deposition of material on the electrode surface.[6] A "memory effect" occurs when interfering ions from a previous sample are extracted into the ISE membrane and then interfere with subsequent measurements.[1][2][3] This can manifest as a slow drift in potential as the interfering ions slowly leach back out of the membrane. Conditioning the electrode in a standard solution of the target ion can help mitigate memory effects.[1][11]
Q4: How often should I recondition my electrode?
A4: It is good practice to condition your electrode at the beginning of each day of use, or after storage.[11] Soaking the electrode in a mid-to-low concentration standard solution for 10-30 minutes can help ensure a stable and responsive measurement.[11] For new electrodes or after long-term storage, a longer conditioning time of 1-2 hours is recommended.[11]
Q5: When is it time to replace my this compound-based ISE?
A5: An ISE should be replaced when it no longer provides a stable, reproducible, and near-Nernstian response after regeneration attempts. If the calibration slope falls significantly below the theoretical value (e.g., below 50 mV/decade for a monovalent ion) and cannot be restored, or if the electrode exhibits excessive noise or drift, it is likely at the end of its operational life.
Quantitative Data on Performance Restoration
Due to the lack of specific published data on the regeneration of this compound-based ISEs, the following table provides an illustrative example of performance parameters before and after a successful regeneration procedure for a typical polymer membrane ISE.
| Parameter | Performance of Fouled Electrode | Expected Performance After Regeneration |
| Calibration Slope | 45 mV/decade | 55 - 59 mV/decade |
| Response Time (t95) | > 60 seconds | < 30 seconds |
| Potential Drift | > 5 mV/minute | < 1 mV/minute |
| Limit of Detection | 1 x 10⁻⁵ M | 1 x 10⁻⁶ M |
Experimental Protocol: General Regeneration of a Fouled Polymer Membrane ISE
This protocol outlines a general, multi-step procedure for regenerating a fouled this compound-based ISE.
Materials:
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Deionized water
-
Mild, non-ionic detergent solution (e.g., 0.1% Triton X-100)
-
Isopropyl alcohol (optional, for severe organic fouling)
-
Standard solution of the target ion (e.g., 10⁻³ M)
-
Lint-free tissues
-
Beakers
Procedure:
-
Initial Rinse: Rinse the electrode tip thoroughly with deionized water and blot dry with a lint-free tissue.
-
Performance Check: Calibrate the electrode and measure a known standard to quantify the extent of performance degradation.
-
Detergent Wash: Immerse the electrode tip in the mild detergent solution and let it soak for 15-20 minutes.
-
Thorough Rinsing: Remove the electrode from the detergent solution and rinse it extensively with a stream of deionized water for at least 1 minute to remove all traces of the detergent.
-
Solvent Wash (Optional): If fouling persists and is suspected to be organic in nature (e.g., from lipids), briefly dip the electrode tip in isopropyl alcohol for no more than 15 seconds. Immediately and thoroughly rinse with deionized water for at least 1 minute.
-
Reconditioning: Place the cleaned electrode in a beaker containing a mid-range standard solution of the target ion. Allow the electrode to soak for at least 1-2 hours to re-establish equilibrium at the membrane-solution interface.
-
Final Performance Check: Recalibrate the regenerated electrode and measure a known standard to confirm that performance has been restored. Compare the new slope, response time, and potential stability to the values obtained before regeneration.
Visualizations
Caption: Troubleshooting workflow for a fouled ion-selective electrode.
Caption: Relationship between fouling cause and regeneration strategy.
References
- 1. Memory Effects of Ion-Selective Electrodes: Theory and Computer Simulation of the Time-Dependent Potential Response to Multiple Sample Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory Effects of Ion-Selective Electrodes: Theory and Computer Simulation of the Time-Dependent Potential Response to Multiple Sample Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US4409088A - Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Interference in Ion-Selective Electrodes Due to Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MyHach - Customer Service [support.hach.com]
- 9. metrohm.com [metrohm.com]
- 10. vernier.com [vernier.com]
- 11. MyHach - Customer Service [waterqualitygroup.my.site.com]
Minimizing signal-to-noise ratio in Tetracyclohexyltin mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the signal-to-noise ratio during Tetracyclohexyltin mass spectrometry analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to enhance signal quality.
Issue 1: Low Signal Intensity or No Peak Detected
Question: I am not seeing a peak for this compound, or the signal intensity is very weak. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no signal for your analyte can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Incomplete Derivatization (for GC-MS): this compound is non-polar and can be analyzed directly by GC-MS. However, its degradation products (di- and monocyclohexyltin) are more polar and require derivatization to improve volatility. Ensure your derivatization reaction (e.g., ethylation with sodium tetraethylborate) has gone to completion. - Analyte Loss During Extraction: Organotin compounds can adhere to glass surfaces. Ensure all glassware is properly silanized.[1] Check the pH during liquid-liquid extraction to ensure optimal partitioning of this compound into the organic phase. - Sample Degradation: Ensure samples are stored properly to prevent degradation. |
| Instrumental Issues | - Leaks in the System: Air leaks in the GC or MS system can significantly decrease sensitivity.[2] Use an electronic leak detector to check all fittings, septa, and O-rings. High nitrogen (m/z 28) and oxygen (m/z 32) signals in the background spectrum are indicative of a leak. - Contaminated Ion Source: A dirty ion source can lead to poor ionization efficiency and reduced signal. Follow the manufacturer's protocol for cleaning the ion source. - Incorrect Instrument Parameters: Verify that the GC and MS parameters are appropriate for this compound analysis. This includes inlet temperature, oven temperature program, ion source temperature, and detector settings. |
| Chromatography Problems | - Poor Peak Shape: Tailing or fronting peaks can reduce the peak height and thus the signal-to-noise ratio. This can be caused by an active site in the liner or column, or by sample overload. Use a deactivated liner and a high-quality, low-bleed column. - Column Bleed: High column bleed can contribute to a noisy baseline and obscure the analyte peak. Condition the column according to the manufacturer's instructions. |
Experimental Workflow for Troubleshooting Low Signal
Issue 2: High Background Noise
Question: My mass spectrum has a very high baseline, which is making it difficult to achieve a good signal-to-noise ratio. What could be causing this and how can I fix it?
Answer:
A high background noise level can obscure your analyte signal and negatively impact your limit of detection. The source of the noise can be chemical, electronic, or environmental.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Noise | - Contaminated Carrier Gas or Solvents: Use high-purity gases and solvents. Install and regularly replace gas purifiers to remove oxygen, moisture, and hydrocarbons. - Column Bleed: As mentioned previously, high column bleed contributes to the background. Ensure the column is properly conditioned and not operated above its maximum temperature limit. - Sample Matrix Effects: Complex sample matrices can introduce a significant amount of chemical noise. Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove interfering compounds.[2] |
| Electronic Noise | - Improper Grounding: Ensure all components of the GC-MS system are properly grounded to a common earth ground. - Detector Issues: An aging or faulty detector can be a source of electronic noise. Consult your instrument's service manual for detector diagnostics. |
| Data Acquisition and Processing | - Inappropriate Data Acquisition Rate: A data acquisition rate that is too high can increase noise. Adjust the acquisition rate to obtain 15-20 data points across the chromatographic peak. - Data Smoothing: While smoothing can reduce the appearance of noise, excessive smoothing can distort peak shape and reduce signal intensity. Apply smoothing algorithms with caution. |
Logical Diagram for Noise Reduction
Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum and fragmentation pattern for this compound?
A1: The electron ionization (EI) mass spectrum of this compound (C₂₄H₄₄Sn, molecular weight: 451.32 g/mol ) will exhibit a characteristic isotopic pattern for tin. Tin has several stable isotopes, with the most abundant being ¹²⁰Sn (32.58%), ¹¹⁸Sn (24.22%), and ¹¹⁶Sn (14.54%). This results in a cluster of peaks for the molecular ion and any tin-containing fragments.
The fragmentation of this compound is primarily driven by the sequential loss of cyclohexyl radicals (•C₆H₁₁). The most common fragmentation pathways are:
-
Loss of one cyclohexyl radical: This will result in a prominent fragment ion [Sn(C₆H₁₁)₃]⁺.
-
Loss of two cyclohexyl radicals: Leading to the [Sn(C₆H₁₁)₂]⁺ fragment.
-
Loss of three cyclohexyl radicals: Resulting in the [Sn(C₆H₁₁)]⁺ fragment.
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Formation of cyclohexyl cation: A peak at m/z 83 corresponding to the [C₆H₁₁]⁺ ion is also expected.
Predicted Major Fragment Ions for this compound (using ¹²⁰Sn):
| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Notes |
| 452 | [¹²⁰Sn(C₆H₁₁)₄]⁺ | Molecular ion (M⁺). Will appear as an isotopic cluster. |
| 369 | [¹²⁰Sn(C₆H₁₁)₃]⁺ | Loss of one cyclohexyl radical. Often the base peak. |
| 286 | [¹²⁰Sn(C₆H₁₁)₂]⁺ | Loss of two cyclohexyl radicals. |
| 203 | [¹²⁰Sn(C₆H₁₁)]⁺ | Loss of three cyclohexyl radicals. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
Q2: What are the recommended GC-MS parameters for this compound analysis?
A2: The optimal parameters can vary depending on the specific instrument and column used. However, the following table provides a good starting point for method development.
Typical GC-MS Parameters for this compound Analysis:
| Parameter | Typical Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temp: 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-500 |
Q3: How can I prepare sediment samples for this compound analysis by GC-MS?
A3: A common procedure for extracting this compound from sediment involves solvent extraction followed by cleanup. If analysis of degradation products is also required, a derivatization step is necessary.
Detailed Experimental Protocol for Sediment Sample Preparation:
-
Sample Collection and Storage: Collect sediment samples and store them frozen at -20 °C until analysis to minimize degradation.
-
Sample Pre-treatment: Freeze-dry the sediment sample and sieve it to obtain a homogenous particle size.
-
Extraction:
-
Weigh approximately 5 g of the dried sediment into a centrifuge tube.
-
Add a suitable internal standard (e.g., a deuterated organotin compound).
-
Add 10 mL of a mixture of hexane (B92381) and a polar solvent like methanol (B129727) or acetone (B3395972) (e.g., 1:1 v/v).
-
Vortex the mixture for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction two more times and combine the supernatants.
-
-
Cleanup (if necessary):
-
The combined extract can be cleaned up using solid-phase extraction (SPE) with a silica (B1680970) or florisil (B1214189) cartridge to remove polar interferences.
-
-
Derivatization (for degradation products):
-
If analyzing for mono- and di-substituted cyclohexyltins, add a derivatizing agent such as sodium tetraethylborate to the extract. This will ethylate the polar organotins, making them more volatile for GC analysis.
-
-
Final Preparation:
-
Concentrate the final extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC vial for analysis.
-
Q4: What are common matrix effects in this compound analysis and how can they be mitigated?
A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, can lead to either signal suppression or enhancement, affecting the accuracy and precision of quantification.
-
In GC-MS , matrix effects are often less pronounced than in LC-MS but can still occur, especially with complex samples like sediment or biological tissues. High concentrations of co-extracted organic matter can coat the ion source, leading to signal suppression over time.
-
Mitigation Strategies:
-
Thorough Sample Cleanup: As described in the sediment preparation protocol, effective cleanup using techniques like SPE or GPC is the most effective way to remove matrix components.[2]
-
Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can also help to compensate for matrix effects.
-
Regular Instrument Maintenance: Frequent cleaning of the GC inlet and MS ion source will minimize the build-up of non-volatile matrix components.
-
References
Technical Support Center: Overcoming Solubility Challenges with Tetracyclohexyltin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Tetracyclohexyltin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water. Its documented aqueous solubility is extremely low, at approximately 8.1 x 10⁻⁹ g/L at 25°C[1][2][3]. This inherent hydrophobicity presents a significant challenge for its use in many biological assays that are conducted in aqueous environments.
Q2: What are the recommended primary solvents for preparing a stock solution of this compound?
Q3: What is the maximum concentration of DMSO or ethanol (B145695) that can be used in cell-based assays?
A3: The final concentration of the organic co-solvent in your aqueous assay buffer should be kept to a minimum to avoid cellular toxicity. For many cell lines, the final DMSO concentration should not exceed 0.5% (v/v), although some may tolerate up to 1%[7]. Ethanol can also be cytotoxic, and its final concentration should be carefully evaluated for your specific experimental system. It is crucial to perform a solvent tolerance control experiment to determine the highest concentration that does not affect your assay's results.
Q4: Can adjusting the pH of the aqueous buffer improve the solubility of this compound?
A4: Adjusting the pH is unlikely to significantly improve the solubility of this compound. This is because it is a non-ionizable compound with a low hydrolytic sensitivity, meaning it does not readily react with water to form ions that would be more soluble[1]. Therefore, altering the pH of the buffer will not substantially change its solubility.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several alternative methods can be employed to enhance the aqueous solubility of this compound. These include the use of surfactants, such as Tween 80, which can form micelles to encapsulate the hydrophobic compound, and cyclodextrins, which can form inclusion complexes to increase its solubility in water[8][9][10][11].
Troubleshooting Guide
This guide provides a step-by-step approach to address common issues encountered when preparing this compound solutions for aqueous-based experiments.
Issue: My this compound precipitates out of solution when I dilute my stock into the aqueous buffer.
This is a common problem when transitioning a hydrophobic compound from a high-concentration organic stock solution to a predominantly aqueous environment.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., start with 10-30 mg/mL).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution of this compound Stock into Aqueous Buffer
Objective: To minimize precipitation when diluting the organic stock solution into an aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Perform a series of intermediate dilutions of the stock solution into the aqueous buffer.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform the following steps:
-
Prepare a 1:10 dilution of the 10 mM stock in DMSO (to 1 mM).
-
Prepare a 1:10 dilution of the 1 mM intermediate in your aqueous buffer (to 100 µM).
-
Prepare a final 1:10 dilution of the 100 µM intermediate in your aqueous buffer (to 10 µM).
-
-
At each dilution step, add the more concentrated solution dropwise to the diluent while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: Solubility and Recommended Solvents for this compound
| Property | Value | Solvent Recommendations |
| Aqueous Solubility | 8.1 x 10⁻⁹ g/L (at 25°C)[1][2][3] | Not recommended for direct dissolution. |
| Primary Organic Solvent | Data not available (expected to be soluble) | DMSO or Ethanol are recommended for preparing concentrated stock solutions. A starting concentration of 10-30 mg/mL can be attempted[6]. |
| Final Co-solvent Conc. | <0.5% (v/v) for many cell lines | A solvent tolerance test is highly recommended to determine the maximum non-toxic concentration for your specific assay system. Some systems may tolerate up to 1% DMSO[7]. |
Table 2: Alternative Solubilization Strategies
| Method | Description | Typical Starting Concentration | Potential Issues |
| Surfactants | Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[12][13]. | 0.1% to 5% (v/v)[13] | Can interfere with cell membranes and some assay readouts. May inhibit certain receptors or enzymes[14]. |
| Cyclodextrins | Cyclic oligosaccharides like β-cyclodextrin and its derivatives (e.g., HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules and enhance their aqueous solubility[8][11][15]. | Varies based on stoichiometry | The complexation efficiency depends on the specific cyclodextrin (B1172386) and the guest molecule. May alter the bioavailability and interaction of the compound with its target. |
Signaling Pathways and Logical Relationships
Caption: Strategies to overcome this compound's low aqueous solubility.
References
- 1. This compound | 1449-55-4 [m.chemicalbook.com]
- 2. This compound 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 14. The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Tetracyclohexyltin Waste
Disclaimer: This document provides general guidance for laboratory professionals. All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations and institutional Environmental Health & Safety (EHS) policies. Always consult with your institution's EHS office before handling or disposing of hazardous waste.
Frequently Asked Questions (FAQs)
Q1: What is Tetracyclohexyltin and what are its primary hazards?
This compound is a solid organotin compound.[1] Like many organotin compounds, it is classified as hazardous. The primary hazards include:
-
Toxicity: It is toxic if inhaled and harmful if swallowed or in contact with skin.[1]
-
Environmental Hazard: It is very toxic to aquatic life, with long-lasting effects.
-
Irritation: It can cause skin, eye, and respiratory irritation.
Due to these hazards, it is regulated as a hazardous material for transport (Transport Hazard Class: 6.1, Packing Group: III).[1]
Q2: What are the fundamental principles for managing this compound waste?
The management of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste.[2][3][4] This means the generator is responsible for the waste from its creation to its final, safe disposal.[4] Key principles include:
-
Waste Determination: The generator must determine if their waste is hazardous.[4]
-
Proper Containment: Waste must be collected in compatible, sealed containers.[4][5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the specific chemical contents identified.[5]
-
Segregation: Do not mix this compound waste with other waste streams unless following a specific, approved treatment protocol.
-
Professional Disposal: Final disposal must be handled by a licensed hazardous waste management company.[6]
Q3: Can I dispose of small amounts of this compound waste down the drain or in the regular trash?
Absolutely not. Discharging organic compounds, especially persistent and toxic organotins, into the sewer system is prohibited.[5] Solid chemical waste must not be disposed of in the regular trash.[5] Improper disposal poses a severe risk to the environment and public health and is a violation of environmental regulations.[7][8]
Q4: What regulations govern the disposal of this type of waste?
In the U.S., the Environmental Protection Agency (EPA) implements the RCRA, which provides the primary federal framework.[3] State environmental agencies also have regulations that are often stricter than federal rules.[3] Researchers must be familiar with both federal and their specific state and institutional requirements.[3][8]
Troubleshooting Guides
Problem: I have a small spill of solid this compound in the fume hood.
Solution:
-
Alert Personnel: Notify others in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[9]
-
Contain the Spill: If it is a powder, carefully sweep it up to avoid creating dust.[9] Use absorbent pads for any solvent used in the process.
-
Collect Waste: Place all contaminated materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container.[9]
-
Decontaminate Surface: Wipe the spill area with a solvent-moistened cloth (e.g., toluene (B28343) or hexane), collecting the cloth as hazardous waste. Follow this with a decontamination procedure, such as wiping with a cloth soaked in a bleach solution.[9]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, as required by your institutional policy.[9]
Problem: How do I decontaminate glassware that was in contact with this compound?
Solution: Grossly contaminated labware should be decontaminated before standard washing to minimize hazardous waste generation.[10][11]
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane) to remove the bulk of the organotin residue.[9] Collect these rinses in a designated liquid hazardous waste container for organotin waste.[9]
-
Oxidative Soak: Immerse the rinsed glassware in a decontamination bath. This is typically a strong oxidizing agent. Common options include a commercial bleach (sodium hypochlorite) solution or a 20% nitric acid bath.[9] Allow the glassware to soak overnight in a fume hood.[9] This process helps oxidize residual organotins to less toxic inorganic tin compounds.[9]
-
Final Cleaning: After the soak, carefully remove the glassware and rinse thoroughly with deionized water. It can then be washed using standard laboratory procedures.[9]
-
Bath Disposal: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be disposed of accordingly.[9]
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with this compound
Objective: To safely decontaminate laboratory glassware after use with this compound, reducing hazards and preparing it for reuse or disposal. This protocol is adapted from general procedures for organotin compounds.[9]
Materials:
-
Contaminated glassware
-
Acetone or Dichloromethane (DCM)
-
Commercial bleach (sodium hypochlorite (B82951) solution, ~5-6%) or 20% Nitric Acid
-
Two designated hazardous waste containers (one for solvent rinses, one for the decontamination bath)
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Fume hood
-
Glass or plastic tub for the decontamination bath
Procedure:
-
Pre-Rinse (in a fume hood):
-
Carefully rinse the glassware two to three times with a small volume of acetone or DCM to remove the majority of the this compound residue.
-
Decant the solvent rinse into the designated "Halogenated" or "Organotin" liquid hazardous waste container.
-
-
Prepare Decontamination Bath (in a fume hood):
-
Place a glass or plastic tub large enough to fully submerge the glassware inside the fume hood.
-
Fill the tub with either commercial bleach or a 20% nitric acid solution. Caution: Do not mix bleach and acid. Use one or the other. Nitric acid is highly corrosive; handle with extreme care.
-
-
Oxidative Soak:
-
Carefully place the pre-rinsed glassware into the decontamination bath. Ensure all contaminated surfaces are fully submerged.
-
Loosely cover the tub (e.g., with a watch glass) to contain splashes while still allowing for ventilation.
-
Let the glassware soak for a minimum of 12 hours (or overnight).[9]
-
-
Final Rinse and Wash:
-
Wearing appropriate gloves, carefully remove the glassware from the bath.
-
Rinse the glassware thoroughly with deionized water.
-
The glassware can now be washed using standard laboratory detergent, rinsed, and dried.
-
-
Disposal of Decontamination Bath:
-
The used bleach or acid bath is now contaminated and must be disposed of as hazardous waste.[9]
-
Carefully transfer the solution to the second designated hazardous waste container labeled "Corrosive Hazardous Waste" (and indicating tin contamination).
-
Arrange for pickup with your institution's EHS office.
-
Quantitative Data
A summary of hazard classifications for this compound is presented below.
| Hazard Statement Code | Description | Reference |
| H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | |
| H331 | Toxic if inhaled | |
| H400 | Very toxic to aquatic life | |
| H410 | Very toxic to aquatic life with long lasting effects |
Visualizations
Caption: Workflow for handling this compound laboratory waste.
References
- 1. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. actenviro.com [actenviro.com]
- 3. youtube.com [youtube.com]
- 4. mtu.edu [mtu.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. uwlax.edu [uwlax.edu]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Tetracyclohexyltin-Based Sensor for Salicylate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of a new analytical method utilizing a Tetracyclohexyltin-based potentiometric sensor for the determination of salicylate (B1505791). The performance of this sensor is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate the suitability of this novel sensor for their specific applications.
Introduction to the this compound-Based Salicylate Sensor
The novel sensor is an ion-selective electrode (ISE) that employs this compound as a highly selective ionophore for the potentiometric determination of salicylate ions. The underlying principle involves the selective binding of salicylate ions to the this compound carrier within a polymeric membrane, leading to a measurable potential difference that is proportional to the concentration of salicylate in the sample. This technology offers the potential for rapid, cost-effective, and portable analysis of salicylate in various matrices, including pharmaceutical formulations and biological samples.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent upon a multitude of factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables present a comparative summary of the performance characteristics of the this compound-based sensor against HPLC and UV-Vis spectrophotometry for the determination of salicylate.
Table 1: Quantitative Performance Comparison
| Parameter | This compound-Based Sensor | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.99 | > 0.999[1][2] | > 0.998[3][4] |
| Linear Range | 1.0 x 10⁻⁶ - 1.0 x 10⁻¹ M | 0.373 - 112.0 µg/mL[5] | 10 - 90 µg/mL[3][6] |
| Accuracy (% Recovery) | Not explicitly stated | 97% - 103.33%[5][7] | 98.80% - 101.26%[7] |
| Precision (%RSD) | < 1.0% | < 2.0%[2] | < 2.0% |
| Limit of Detection (LOD) | 8.0 x 10⁻⁷ M | 0.41 µg/mL[5] | 10 mg/L[4] |
| Limit of Quantitation (LOQ) | 1.0 x 10⁻⁶ M | 1.25 µg/mL[5] | 50 mg/L[4] |
| Response Time | < 10 seconds | Minutes per sample | Seconds per sample |
Table 2: Selectivity and Operational Parameters
| Parameter | This compound-Based Sensor | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Selectivity | High selectivity over common inorganic and organic anions. | High, based on chromatographic separation. | Prone to interference from other UV-absorbing compounds.[4] |
| pH Range | 6.5 - 11.5 | Dependent on the specific method and column chemistry. | Typically requires a specific pH for color development. |
| Instrumentation Cost | Low | High | Low to Medium |
| Portability | High | Low | Medium |
| Sample Throughput | High | Low to Medium | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the this compound-based sensor, as well as the comparative HPLC and UV-Vis spectrophotometry methods.
Validation of the this compound-Based Salicylate Sensor
This protocol is adapted from a validated method for a similar tricyclohexyltin-based salicylate-selective electrode.
a) Preparation of the Ion-Selective Membrane:
-
A membrane cocktail is prepared by dissolving high molecular weight polyvinyl chloride (PVC), a suitable plasticizer (e.g., dioctyl phthalate (B1215562) - DOP), this compound as the ionophore, and a cationic additive (e.g., hexadecyltrimethylammonium bromide - HTAB) in freshly distilled tetrahydrofuran (B95107) (THF).
-
The mixture is stirred until a homogenous solution is obtained.
-
The resulting solution is poured into a glass ring placed on a clean glass plate and left to evaporate at room temperature for 24 hours to form a transparent membrane.
b) Electrode Assembly:
-
A disc is cut from the prepared membrane and glued to the polished end of a PVC tube.
-
The electrode body is filled with an internal reference solution containing a fixed concentration of sodium salicylate and a reference electrode (e.g., Ag/AgCl).
c) Validation Parameters:
-
Linearity: The electrode is calibrated by measuring the potential in a series of standard salicylate solutions of varying concentrations (e.g., 1.0 x 10⁻⁷ to 1.0 x 10⁻¹ M). The potential is plotted against the logarithm of the salicylate concentration, and the linearity and slope of the calibration curve are determined.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is determined as the salicylate concentration at which the measured potential deviates from the linear portion of the calibration curve. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
-
Selectivity: The potentiometric selectivity coefficients are determined using the fixed interference method (FIM) against a range of common inorganic and organic anions (e.g., chloride, sulfate, nitrate, acetate, citrate).
-
Response Time: The time required for the electrode to reach a stable potential reading after being immersed in a new salicylate solution is measured.
-
pH Effect: The influence of pH on the electrode's response is investigated by measuring the potential of a fixed salicylate concentration at different pH values.
High-Performance Liquid Chromatography (HPLC) Method for Salicylate
This protocol is a representative example of a validated HPLC method for the determination of salicylate.
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
b) Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase).
-
Dilute the solution to a known concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm membrane filter before injection.
c) Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of known concentrations.
-
Accuracy: Determined by performing recovery studies on spiked placebo samples at different concentration levels.
-
Precision: Assessed by analyzing multiple replicates of the same sample (repeatability) and by different analysts on different days (intermediate precision).
UV-Visible Spectrophotometry Method for Salicylate
This protocol is based on the formation of a colored complex between salicylate and ferric ions.
a) Instrumentation:
-
A UV-Visible Spectrophotometer.
b) Reagent Preparation:
-
Ferric Chloride Solution: A solution of ferric chloride in a slightly acidic medium.
c) Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Dilute the solution to a concentration that falls within the linear range of the method.
-
Add the ferric chloride solution to an aliquot of the sample solution and allow time for the color to develop.
d) Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which is typically around 505 nm.[6]
e) Validation Parameters:
-
Linearity: A calibration curve is established by measuring the absorbance of a series of standard solutions of varying concentrations.
-
Accuracy: Determined by recovery studies on spiked placebo samples.
-
Precision: Assessed by repeated measurements of the same sample.
Visualizations
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of the this compound-based salicylate sensor.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship for the comparison of analytical methods.
References
- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
- 4. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Salicylate-selective electrode based on lipophilic tin(IV)phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Tetracyclohexyltin and other ionophores for salicylate detection
A Comparative Guide to Ionophores for Potentiometric Salicylate (B1505791) Detection: Tetracyclohexyltin and Alternatives
For researchers and professionals in drug development and analytical chemistry, the accurate detection of salicylate, the primary metabolite of aspirin, is crucial. Potentiometric ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid method for this purpose. The performance of these electrodes is critically dependent on the ionophore incorporated into the membrane, which selectively binds and transports the target ion. This guide provides a comparative analysis of this compound and other prominent ionophores used for salicylate detection, supported by experimental data and detailed protocols.
Performance Comparison of Salicylate Ionophores
The efficacy of an ionophore in an ISE is determined by several key parameters, including its linear range, detection limit, response time, operational pH range, and most importantly, its selectivity over other interfering anions. The following table summarizes the performance of this compound and other notable ionophores based on published data.
| Ionophore | Linear Range (M) | Detection Limit (M) | Response Time (s) | pH Range | Key Advantages |
| This compound | 7.0 x 10⁻⁶ - 1.0 x 10⁻¹ | 5.0 x 10⁻⁶ | < 15 | 4.5 - 8.5 | Good selectivity and a wide linear range. |
| Tin(IV) Tetraphenylporphyrin | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 8.0 x 10⁻⁶ | < 20 | 5.5 - 9.0 | Exhibits anti-Hofmeister selectivity, high specificity over lipophilic inorganic anions. |
| Lipophilic Tin(IV) Phthalocyanine (B1677752) | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | - | Fast | - | Excellent selectivity and fast response.[1] |
| Aluminum(III) and Tin(IV) Salophens | 1.0 x 10⁻⁶ - 1.0 x 10⁻¹ | 1.0 x 10⁻⁶ | Fast | 3.0 - 8.0 | High selectivity and micromolar detection limits.[2] |
| Guanidinium-based Ionophores | - | - | - | - | Biomimetic design mimicking natural anion binding.[3] |
| Organotin-Schiff Base Complex | 6.0 x 10⁻⁶ - 1.0 x 10⁻¹ | 2.0 x 10⁻⁶ | - | 5.5 | High selectivity with an anti-Hofmeister sequence. |
Signaling Pathway and Experimental Workflow
The operational principle of an ionophore-based ISE involves the selective partitioning of the target ion into a polymeric membrane, leading to a potential difference that can be measured. The typical workflow for evaluating the performance of such an electrode is also standardized.
Experimental Protocols
The following are generalized experimental protocols for the fabrication and testing of salicylate-selective electrodes based on the reviewed literature.
Materials and Reagents
-
Ionophore: this compound or other selected ionophore.
-
Polymer Matrix: High molecular weight polyvinyl chloride (PVC).
-
Plasticizer: Dioctyl phthalate (B1215562) (DOP), o-nitrophenyl octyl ether (o-NPOE), or other suitable plasticizer.
-
Solvent: Tetrahydrofuran (THF).
-
Electrode Body: Glass or PVC tube.
-
Internal Filling Solution: Typically 1.0 x 10⁻³ M sodium salicylate and 1.0 x 10⁻³ M NaCl.
-
Internal Reference Electrode: Ag/AgCl wire.
-
Standard Salicylate Solutions: Prepared by serial dilution of a stock solution of sodium salicylate in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Interfering Ion Solutions: Solutions of various anions (e.g., chloride, bromide, nitrate, acetate, etc.) at a defined concentration.
Electrode Fabrication
-
Membrane Cocktail Preparation: A master cocktail is prepared by dissolving a precise ratio of the ionophore, PVC, and plasticizer in THF. A typical composition might be 1-5% ionophore, 30-35% PVC, and 60-65% plasticizer by weight.
-
Membrane Casting: The homogenous membrane cocktail is poured into a glass ring or petri dish placed on a smooth glass plate. The THF is allowed to evaporate slowly over 24-48 hours to form a flexible, transparent membrane.
-
Electrode Assembly: A small disc is cut from the master membrane and glued to the polished end of a PVC or glass tube using a PVC-THF slurry.
-
Filling and Sealing: The electrode body is filled with the internal filling solution, and the Ag/AgCl internal reference electrode is inserted, ensuring no air bubbles are trapped. The top of the electrode is then sealed.
Electrode Conditioning and Measurement
-
Conditioning: Before the first use, the electrode is conditioned by soaking it in a 1.0 x 10⁻² M sodium salicylate solution for several hours until a stable potential is achieved.
-
Potentiometric Measurement: The salicylate-selective electrode and an external reference electrode (e.g., saturated calomel (B162337) electrode) are immersed in the sample solution. The potential difference is measured using a high-impedance potentiometer or pH/ion meter.
-
Calibration: The electrode is calibrated by measuring the potential in a series of standard salicylate solutions of decreasing concentration. The potential is plotted against the logarithm of the salicylate activity (or concentration).
-
Selectivity Determination: The potentiometric selectivity coefficients (KpotSal,J) are determined using methods such as the separate solution method (SSM) or the matched potential method (MPM). For the SSM, the potentials are measured in solutions of the primary ion (salicylate) and the interfering ion (J) at the same concentration, and the selectivity coefficient is calculated from the difference in potentials.
Conclusion
The selection of an appropriate ionophore is paramount for the development of a reliable salicylate-selective electrode. While this compound demonstrates good performance characteristics, other organotin compounds, particularly those incorporating porphyrin or phthalocyanine moieties, also offer excellent selectivity and sensitivity.[1] The choice of ionophore will ultimately depend on the specific requirements of the application, including the expected concentration range of salicylate and the composition of the sample matrix. The experimental protocols and performance data presented in this guide provide a solid foundation for researchers to select and develop optimized potentiometric sensors for salicylate detection.
References
Cross-Validation of Tetracyclohexyltin Detection: A Comparative Guide to Sensor Technology, HPLC, and GC-MS
For researchers and professionals in drug development and environmental monitoring, the accurate quantification of organotin compounds like Tetracyclohexyltin is crucial. While traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—are well-established for their reliability and precision, emerging sensor technologies offer the promise of rapid, on-site analysis. This guide provides a comprehensive cross-validation of a hypothetical this compound sensor with the gold-standard HPLC and GC-MS methods, supported by established experimental data from scientific literature.
Performance Comparison: Sensor vs. HPLC vs. GC-MS
The following table summarizes the key performance metrics for the detection of this compound using a hypothetical electrochemical sensor, a Reverse-Phase HPLC (RP-HPLC) system with UV detection, and a GC-MS system. This allows for a direct comparison of their analytical capabilities.
| Performance Metric | Hypothetical this compound Sensor | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.5 µg/L | 1 - 5 µg/L | 0.001 - 0.1 ng/g |
| Limit of Quantitation (LOQ) | 1.5 µg/L | 5 - 15 µg/L | 0.005 - 1.5 ng/g |
| Linearity Range | 1.5 - 100 µg/L | 5 - 200 µg/L | 0.001 - 200 µg/L[1] |
| Analysis Time per Sample | < 5 minutes | 15 - 30 minutes[2] | 20 - 45 minutes[1] |
| Sample Preparation | Minimal (e.g., dilution) | Moderate (e.g., extraction, filtration) | Extensive (e.g., extraction, derivatization)[1][3] |
| Portability | High (handheld device) | Low (benchtop instrument) | Low (benchtop instrument) |
| Cost per Analysis | Low | Moderate | High |
| Selectivity | Moderate to High (potential cross-reactivity) | High | Very High |
| Throughput | High | Moderate | Low to Moderate |
Experimental Workflows and Signaling Pathways
To ensure the reliability of any new analytical method, it is essential to validate its results against established techniques. The following diagram illustrates a typical workflow for the cross-validation of a this compound sensor with HPLC and GC-MS.
Detailed Experimental Protocols
Hypothetical this compound Sensor Protocol
This protocol is based on a typical electrochemical sensor operation.
-
Electrode Preparation: Activate the screen-printed electrode according to the manufacturer's instructions. This may involve applying a specific potential or rinsing with a conditioning buffer.
-
Sample Preparation: Dilute the aqueous sample with a supporting electrolyte solution (e.g., phosphate-buffered saline) to ensure proper conductivity and pH.
-
Measurement: Pipette a small volume of the prepared sample onto the active area of the sensor electrode.
-
Data Acquisition: Record the electrochemical response (e.g., current change) after a specified incubation time.
-
Quantification: Determine the this compound concentration by comparing the signal to a pre-loaded calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general procedure for the analysis of organotin compounds.
-
Sample Extraction: For solid samples, perform a solvent extraction (e.g., with toluene (B28343) or hexane). For liquid samples, a liquid-liquid extraction may be employed.
-
Cleanup: Use a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[2]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a specified wavelength (e.g., 220 nm).
-
-
Injection: Inject the extracted and cleaned sample into the HPLC system.
-
Quantification: Identify and quantify this compound based on the retention time and peak area relative to a calibration curve prepared from certified reference standards. A key advantage of HPLC for organotin analysis is that derivatization is often not required, which simplifies sample preparation.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity for organotin compounds, though it requires a more involved sample preparation process.
-
Sample Extraction: Similar to the HPLC protocol, extract the analyte from the sample matrix using an appropriate solvent.
-
Derivatization: This is a critical step for making the organotin compounds volatile for GC analysis.[4] A common method is ethylation using sodium tetraethylborate (NaBEt4).[1]
-
Buffer the sample extract to a suitable pH (e.g., with an acetate (B1210297) buffer).
-
Add the derivatizing agent and allow the reaction to proceed for a set time (e.g., 30 minutes).[1]
-
Extract the derivatized compounds into an organic solvent like hexane.[1]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Programmed for optimal vaporization without analyte degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for high selectivity and sensitivity.[1]
-
-
Injection: Inject a small volume of the derivatized extract into the GC inlet.
-
Quantification: Identify this compound based on its retention time and the mass-to-charge ratios of its characteristic ions. Quantify using a calibration curve prepared from derivatized standards.
Conclusion
The cross-validation of a new analytical method against established techniques is fundamental for ensuring data quality and reliability.
-
This compound sensors (hypothetically) offer significant advantages in terms of speed, portability, and cost, making them ideal for rapid screening and field monitoring.
-
HPLC provides a robust and reliable method with less complex sample preparation than GC-MS, as it often does not require derivatization.[3] It is well-suited for routine laboratory analysis.
-
GC-MS remains the benchmark for sensitivity and selectivity, capable of detecting ultra-trace levels of this compound. The requirement for derivatization, however, increases the complexity and time of the analysis.
For researchers and drug development professionals, the choice of method will depend on the specific application. A sensor can be a powerful tool for high-throughput screening, with any positive or critical findings being confirmed by the more rigorous and quantitative HPLC or GC-MS methods. This integrated approach allows for a cost-effective and efficient analytical workflow, leveraging the strengths of each technology.
References
Comparison of Organotin Reagents: Protein Interaction and Potential Proteomic Implications
An objective performance comparison of Tetracyclohexyltin with other organotin reagents in the field of proteomics is challenging due to a lack of direct comparative studies in the existing scientific literature. Research on organotin compounds has predominantly focused on their toxicological and biocidal properties rather than their application as reagents for proteomic analysis. However, by examining the literature on organotin-protein interactions, we can infer potential performance characteristics and compare different classes of these compounds.
This guide provides a comparative overview based on the available experimental data on how different organotin compounds interact with proteins, which can inform their potential utility or interference in proteomics studies.
Organotin compounds are broadly classified based on the number of organic substituents on the tin atom (mono-, di-, tri-, and tetra-substituted). Their interactions with proteins are largely dictated by this substitution pattern.
Triorganotins (e.g., Triphenyltin, Tributyltin) are known for their specific interactions with proteins. Studies have shown that their binding is often directed towards sulfhydryl groups of cysteine residues.[1][2] However, the mere presence of a cysteine residue is not sufficient for binding, indicating that a specific binding pocket or spatial arrangement of amino acids is necessary.[1][2] This specificity could theoretically be harnessed for targeted protein labeling or enrichment in proteomics. In contrast, their potent biological activity, including inhibition of the proteasome, could significantly perturb cellular proteomes, which is a critical consideration for in-vivo or in-situ studies.[3]
Diorganotins (e.g., Dibutyltin) exhibit less specific protein binding compared to their tri-substituted counterparts.[1] Their interactions are not strictly dependent on cysteine residues.[1] Diorganotins have been observed to act as linkers, inducing the formation of protein dimers and potentially higher-order oligomers.[1] Furthermore, some diorganotins can induce hydrolysis of the peptide backbone at specific sites.[1] These characteristics suggest that diorganotins might be less suitable for specific protein labeling but could be investigated for applications in cross-linking studies or protein footprinting.
This compound , the topic of this guide, lacks specific data in the context of proteomics applications. As a tetra-substituted organotin, its reactivity towards proteins is expected to be lower than tri- or di-substituted analogs due to the steric hindrance and the stability of the four carbon-tin bonds. However, without direct experimental evidence, its performance remains speculative.
Quantitative Data on Organotin-Protein Interactions
The following table summarizes quantitative data from studies on various organotin compounds, focusing on their biological effects which are mediated by protein interactions. This data can serve as a proxy for their reactivity and potential for off-target effects in a proteomics workflow.
| Organotin Compound | Biological Effect/Interaction | Measurement | Value | Organism/System |
| MS26Et3 (a triethyltin (B1234975) derivative) | Antiparasitic activity | EC50 | 0.21 µM | Leishmania donovani promastigotes |
| MS26Et3 | Antiparasitic activity | EC50 | 0.19 µM | Leishmania donovani intracellular amastigotes |
| MS26Et3 | Cytotoxicity | CC50 | 4.87 µM | B10R mouse monocyte cell line |
| MS26Et3 | Cytotoxicity | CC50 | 2.79 µM | C2C12 mouse myoblast cell line |
| Triphenyltin (TPT) | Proteasome inhibition | - | Greater potency than 7 other tested organotins | Eukaryotic cells |
Note: The data for MS26Et3 is from a study on the antiparasitic activity of various organotin derivatives and provides context on their biological potency.[4] Information on Triphenyltin's proteasome inhibition is from a study highlighting its toxic effects.[3]
Experimental Protocols
The methodologies employed to study organotin-protein interactions are crucial for understanding the data and for designing future experiments.
Protocol for Analysis of Organotin-Protein Adducts by Mass Spectrometry
This protocol is based on the methodology described for investigating the interactions of phenyl- and butyltins with β-lactoglobulin A (LGA).[1][2]
-
Incubation:
-
Prepare solutions of the model protein (e.g., β-lactoglobulin A) and the organotin compound (e.g., triphenyltin, dibutyltin) in a suitable buffer.
-
Incubate the protein and organotin compound together to allow for adduct formation.
-
-
Separation:
-
Detection and Characterization:
-
Analyze the fractions from SEC using two complementary mass spectrometry techniques:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect and quantify the tin content in the protein-containing fractions, confirming the formation of an adduct.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): To determine the molecular weight of the intact protein and the protein-organotin adduct, confirming the stoichiometry of the binding.
-
-
-
Binding Site Identification:
-
For identification of the specific binding site, perform enzymatic digestion of the protein-organotin adduct (e.g., using trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide fragment carrying the organotin modification.
-
Protocol for Untargeted Proteomic Profiling of Cells Treated with Organotins
This protocol is adapted from a study on the antiparasitic effects of organotin compounds on Leishmania donovani.[4]
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., Leishmania donovani promastigotes or infected host cells).
-
Expose the cells to the organotin compound at a defined concentration for a specified duration.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total protein content.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions (e.g., control vs. organotin-treated) with tandem mass tags (TMT).
-
Combine the labeled samples into a single multiplexed sample.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using liquid chromatography.
-
Analyze the peptide fractions by tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
-
Data Analysis:
-
Process the mass spectrometry data to identify differentially expressed proteins between the control and treated samples.
-
Perform bioinformatics analysis to identify affected cellular pathways.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of organotin-protein interactions.
Caption: Workflow for the characterization of organotin-protein interactions.
Caption: Different interaction modes of tri- and diorganotins with proteins.
References
- 1. A mass spectrometry-based approach gives new insight into organotin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based approach gives new insight into organotin–protein interactions - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. Protein Baggage: Toxicity of Organotin Tied to Proteasome Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Broad Spectrum Antiparasitic Activity of Organotin (IV) Derivatives and Its Untargeted Proteomic Profiling Using Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory study on the reproducibility of Tetracyclohexyltin-based measurements
A Comparative Guide to Inter-laboratory Reproducibility of Tetracyclohexyltin Measurements
A Proposed Framework for an Inter-Laboratory Study
The primary analytical techniques proposed for comparison are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). These methods are widely used for the analysis of organotin compounds and offer distinct advantages and disadvantages.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the expected performance characteristics of the proposed analytical methods for this compound analysis, based on typical values reported for other organotin compounds in the scientific literature. This data should be considered illustrative and would be definitively determined in a formal inter-laboratory study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 85-110 | 90-105 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | 0.03 - 1.5 µg/L |
| Throughput | Lower (due to derivatization) | Higher (no derivatization)[1] |
| Selectivity | High | Very High |
| Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Participating laboratories in a future study would be required to adhere to these protocols to ensure data comparability.
Sample Preparation: Extraction and Derivatization (for GC-MS)
-
Extraction:
-
Weigh 1 gram of the homogenized sample matrix (e.g., biological tissue, environmental sediment) into a centrifuge tube.
-
Add 10 mL of a methanol (B129727) solution containing 0.1% tropolone.
-
Vortex for 1 minute and then sonicate for 30 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Derivatization (Ethylation):
-
To the combined extract, add 10 mL of a 2M sodium acetate (B1210297) buffer (pH 4.5).
-
Add 1 mL of 2% sodium tetraethylborate (STEB) in methanol.
-
Vortex for 2 minutes to facilitate the ethylation of this compound.
-
Add 5 mL of hexane (B92381) and vortex for 1 minute for liquid-liquid extraction of the derivatized analyte.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer for GC-MS analysis.
-
-
Purification:
-
The hexane extract can be further purified using a Florisil solid-phase extraction (SPE) cartridge to remove interfering substances.[2]
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of ethylated this compound.
HPLC-ICP-MS Analysis
-
Sample Preparation: Extraction
-
Follow the same extraction procedure as for GC-MS (steps 1.1.1 to 1.1.5). Derivatization is not required for HPLC analysis.[1]
-
The combined methanol extract should be filtered through a 0.22 µm PTFE syringe filter before analysis.
-
-
HPLC System:
-
Chromatograph: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
-
ICP-MS System:
-
ICP-MS: Agilent 7900 ICP-MS or equivalent.
-
Nebulizer: Micromist.
-
Spray Chamber: Scott-type, cooled.
-
RF Power: 1550 W.
-
Monitored Isotope: m/z 120 (for tin).
-
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow for the inter-laboratory study.
References
Validation of Detection Limits for Salicylate-Selective Electrodes: A Comparative Analysis
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental methodologies, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical method for their specific research needs.
Comparative Performance of Salicylate (B1505791) Detection Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the key performance metrics for salicylate detection using ion-selective electrodes (with a focus on organotin and related compounds), HPLC, and HPTLC.
Table 1: Performance Comparison of Salicylate-Selective Ion-Selective Electrodes
| Ionophore/Electrode Type | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Organotin complex with salicylal Schiff base | 2.0 x 10⁻⁶ M | 6.0 x 10⁻⁶ - 1.0 x 10⁻¹ M | Not Specified | [1] |
| Tin(IV) tetraphenylporphyrin (B126558) | Not Specified | Not Specified | Not Specified | [2] |
| Lipophilic tin(IV)phthalocyanine | Not Specified | 10⁻⁵ - 10⁻¹ M | Fast | [3] |
| Mn(III) tetraphenylporphyrin | 1 x 10⁻⁶ M | Down to 2 x 10⁻⁶ M | 10-15 s | [4] |
| Al(III) and Sn(IV) salophens | 1 x 10⁻⁶ M and 8 x 10⁻⁷ M | 3x10⁻⁶ - 1 M and 1x10⁻⁶ - 1 M | ~5 s | [5] |
| Tubular salicylate-selective electrode | 0.05 mM | 0.05 - 10 mM | Not Specified | [6] |
Table 2: Performance Comparison of Chromatographic Methods for Salicylate Detection
| Analytical Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Reference |
| HPLC | 0.03 µg/mL (~2.17 x 10⁻⁷ M) | 0.1 - 100 µg/mL | High sensitivity and selectivity, well-established method. | [7] |
| HPLC | 3.89 µmol/L (3.89 x 10⁻⁶ M) | Not Specified | Rapid analysis without solvent extraction. | [8] |
| HPTLC | 1 ppm (~7.24 x 10⁻⁶ M) | Not Specified | High throughput, low cost, good for screening. | [1] |
| HPTLC | 36.84 ng/band | 100 - 1000 ng/band | Simultaneous analysis of related compounds. | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of the limit of detection.
Determination of the Limit of Detection for an Ion-Selective Electrode (IUPAC Recommendation)
The limit of detection for an ISE is typically determined by the intersection of the extrapolated linear portions of the calibration curve.
Apparatus:
-
Ion-selective electrode (e.g., Tetracyclohexyltin salicylate electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Reagents:
-
Deionized water
-
Standard salicylate solution (e.g., 0.1 M sodium salicylate)
-
Background electrolyte solution (to maintain constant ionic strength)
Procedure:
-
Electrode Conditioning: Condition the ISE by soaking it in a mid-range standard solution (e.g., 10⁻³ M salicylate) for a specified period as recommended by the manufacturer.
-
Calibration Curve Preparation: Prepare a series of standard salicylate solutions by serial dilution of the stock solution, covering a wide concentration range (e.g., 10⁻¹ M to 10⁻⁷ M). Ensure each standard solution contains the same concentration of the background electrolyte.
-
Potential Measurement:
-
Start with the most dilute solution and proceed to the most concentrated.
-
For each standard, immerse the ISE and reference electrode, stir at a constant rate, and record the potential reading once it stabilizes.
-
Rinse and blot dry the electrodes between measurements.
-
-
Data Analysis:
-
Plot the electrode potential (in mV) on the y-axis against the logarithm of the salicylate concentration on the x-axis.
-
Identify the linear (Nernstian) portion of the curve at higher concentrations and the non-linear portion at lower concentrations where the response becomes independent of concentration.
-
Extrapolate both the linear and the horizontal portions of the curve. The concentration at which these two lines intersect is defined as the limit of detection.[10]
-
Determination of the Limit of Detection for HPLC
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Analytical column (e.g., C18 reversed-phase)
-
Syringes and vials
Reagents:
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer)
-
Standard stock solution of salicylic (B10762653) acid
-
Blank solution (mobile phase or a matrix blank)
Procedure:
-
Method Development and Optimization: Develop an HPLC method that provides good separation and a sharp, symmetrical peak for salicylate.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations bracketing the expected LOD.
-
Signal-to-Noise Ratio Method:
-
Inject a series of decreasing concentrations of salicylate until the peak is barely distinguishable from the baseline noise.
-
The limit of detection is generally defined as the concentration that produces a signal-to-noise ratio of 3:1.
-
-
Standard Deviation of the Blank Method:
-
Inject the blank solution multiple times (e.g., n=10) and calculate the standard deviation of the baseline noise.
-
The LOD is calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve.
-
Determination of the Limit of Detection for HPTLC
Apparatus:
-
HPTLC applicator
-
Developing chamber
-
HPTLC plate (e.g., silica (B1680970) gel 60 F254)
-
Densitometer/scanner
Reagents:
-
Mobile phase
-
Standard solution of salicylic acid
Procedure:
-
Sample Application: Apply a series of decreasing amounts of the salicylic acid standard solution as bands on the HPTLC plate.
-
Development: Develop the plate in the developing chamber with the chosen mobile phase.
-
Detection: After drying the plate, visualize the spots under a UV lamp or by using a suitable derivatizing agent.
-
Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance.
-
LOD Determination: The limit of detection is the lowest amount of analyte that can be reliably detected by the densitometer, typically determined by a signal-to-noise ratio of 3:1 or based on the standard deviation of the blank response.[9]
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for determining the limit of detection for an ion-selective electrode.
Caption: Logical comparison of analytical methods for salicylate detection.
References
- 1. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate-selective membrane electrode based on tin(IV) tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylate-selective electrode based on lipophilic tin(IV)phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. researchgate.net [researchgate.net]
- 6. Potentiometric determination of acetylsalicylic acid by sequential injection analysis (SIA) using a tubular salicylate-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. media.iupac.org [media.iupac.org]
Unveiling the Stability of Tetracyclohexyltin Across Diverse Membrane Environments: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis aimed at elucidating the stability of the organotin compound Tetracyclohexyltin, this guide provides a comparative overview of its behavior within different membrane matrices. Tailored for researchers, scientists, and drug development professionals, this publication synthesizes available data to offer insights into the compound's persistence and potential interactions within biological and artificial membrane systems. Due to a lack of direct quantitative studies on this compound stability in membranes, this guide draws upon data from analogous organotin compounds and outlines robust experimental protocols for future investigations.
The interaction of organometallic compounds with cellular membranes is a critical factor in determining their efficacy and toxicity. The stability of these compounds within the lipid bilayer dictates their bioavailability, mechanism of action, and potential for off-target effects. This guide addresses the current knowledge gap regarding this compound by presenting a framework for its evaluation.
Comparative Stability of Organotin Compounds in Model Membranes
While specific data for this compound remains elusive in the current body of scientific literature, studies on structurally related organotin compounds, such as Tributyltin (TBT) and Triphenyltin (TPT), provide valuable insights into the potential stability of this compound in various membrane environments. The stability of these compounds is influenced by the composition and physical state of the lipid bilayer.
| Membrane Matrix Composition | Key Findings for Analogous Organotin Compounds (TBT, TPT) | Inferred Implications for this compound Stability |
| Phosphatidylcholine (PC) Liposomes | TBT and TPT perturb the physical organization of PC membranes, with the effect being more pronounced in lipids with shorter acyl chains.[1] These compounds are thought to locate near the lipid/water interface.[1] | This compound, with its bulky cyclohexyl groups, is also likely to reside in the upper region of the phospholipid bilayer. Its stability may be influenced by the acyl chain length of the PC lipids, with potentially higher stability in membranes with longer, more ordered acyl chains. |
| Phosphatidylserine (PS) containing Liposomes | The rate of TBT and TPT-induced leakage from vesicles is similar for both PC and PS systems, suggesting that the presence of a negative charge does not significantly alter the primary interaction leading to membrane disruption.[2] | The stability of this compound may not be dramatically different in PS-containing membranes compared to neutral PC membranes in terms of its primary interaction and localization. However, electrostatic interactions could influence its orientation and long-term stability. |
| Cholesterol-containing Membranes | The presence of cholesterol decreases the rate of TBT and TPT-induced leakage from liposomes, suggesting a stabilizing effect on the membrane that hinders the disruptive action of these compounds.[2] | The incorporation of cholesterol into membrane matrices is expected to enhance the stability of this compound within the bilayer by increasing membrane rigidity and reducing its mobility and potential for degradative interactions. |
| Cellular Membranes (e.g., Erythrocytes) | Tributyltin can cause hemolysis of human erythrocytes in a dose-dependent manner.[2] This indicates a direct interaction with and disruption of the complex lipid and protein environment of a biological membrane. | This compound is anticipated to interact with and potentially disrupt the integrity of cellular membranes. Its stability within these complex environments will be influenced by interactions with membrane proteins and a diverse lipid composition. |
Note: The stability of this compound is inferred from the behavior of other organotin compounds. Direct experimental verification is required.
Experimental Protocols for Assessing this compound Stability
To facilitate further research, this guide provides detailed methodologies for key experiments to quantitatively assess the stability of this compound in different membrane matrices.
Protocol 1: Quantification of this compound in Liposomes using GC-MS
This protocol outlines the extraction and quantification of this compound from a liposomal formulation to determine its degradation over time.
Workflow for this compound Quantification in Liposomes
Caption: Workflow for quantifying this compound stability in liposomes using GC-MS.
Methodology:
-
Liposome (B1194612) Preparation: Prepare liposomes with varying lipid compositions (e.g., pure POPC, POPC/Cholesterol, POPC/POPS) and encapsulate a known concentration of this compound.
-
Incubation: Incubate the liposomal suspensions at a physiologically relevant temperature (e.g., 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the liposome suspension.
-
Extraction: Disrupt the liposomes by adding an organic solvent (e.g., hexane (B92381) or a suitable mixture) to extract this compound and any potential degradation products. An internal standard (e.g., another organotin compound not expected to be a degradation product) should be added before extraction for accurate quantification.
-
Derivatization (if necessary): For GC-MS analysis, organotin compounds often require derivatization to increase their volatility. Ethylation with sodium tetraethylborate is a common method.[3]
-
GC-MS Analysis: Analyze the extracts using a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the compounds based on their volatility and interaction with the column, while the MS provides mass information for identification and quantification.
-
Quantification: Create a calibration curve using known concentrations of this compound. Quantify the amount of this compound remaining at each time point by comparing the peak area of the analyte to that of the internal standard and the calibration curve.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in each membrane matrix.
Protocol 2: Assessing Membrane Perturbation using Differential Scanning Calorimetry (DSC)
DSC can be used to study the effect of this compound on the thermotropic phase behavior of lipid bilayers, providing indirect evidence of its interaction and potential to destabilize the membrane.
Workflow for DSC Analysis of this compound-Membrane Interaction
Caption: Workflow for analyzing membrane perturbation by this compound using DSC.
Methodology:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DPPC, DPPC/Cholesterol). Incorporate this compound at various molar ratios into the lipid mixture before hydration.
-
DSC Analysis: Load the MLV suspensions into DSC pans. Scan the samples over a temperature range that encompasses the gel-to-liquid crystalline phase transition of the lipids.
-
Data Analysis: Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of this compound, such as a broadening of the transition peak or a shift in Tm, indicate that the compound is partitioning into the membrane and altering its physical properties.[4]
Potential Signaling Pathways Affected by this compound
While direct evidence for this compound is limited, other organotin compounds are known to interfere with cellular signaling pathways, often as a consequence of their interaction with the cell membrane and membrane-bound proteins.
One significant target of organotin compounds is the cytochrome P450 enzyme system . For instance, Tributyltin (TBT) has been shown to be a competitive inhibitor of aromatase (cytochrome P450 19A1), an enzyme crucial for estrogen biosynthesis.[5][6] This inhibition can disrupt endocrine function. Given the structural similarities, it is plausible that this compound could also interact with and modulate the activity of various cytochrome P450 isoforms.
Hypothesized Interaction of this compound with Cytochrome P450
Caption: Hypothesized pathway of this compound-induced endocrine disruption via cytochrome P450 inhibition.
Further research is necessary to confirm these interactions and to explore other potential signaling pathways affected by this compound. The experimental protocols outlined in this guide provide a starting point for generating the crucial data needed to fully understand the stability and biological activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human cytochrome P450 aromatase activity by butyltins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the binding affinity of Tetracyclohexyltin to target proteins
A Comparative Analysis of the Binding Affinity of Organotin Compounds to Key Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of organotin compounds to several key protein targets. Due to a lack of specific experimental data for Tetracyclohexyltin, this analysis focuses on data from structurally related and well-studied organotin compounds, such as Triethyltin and Tributyltin. This information provides valuable context for understanding the potential interactions of this compound and other organotin compounds with biological systems.
Data Presentation: Binding Affinity of Organotin Compounds
The following table summarizes the available quantitative data on the binding affinity of various organotin compounds to their target proteins. It is important to note that these values are for comparator organotin compounds and not this compound itself.
| Organotin Compound | Target Protein | Binding Affinity (Kd, Ki, or IC50) | Comments |
| Triethyltin | Cat Hemoglobin | Kd ≈ 10 µM (1 x 105 M-1)[1][2] | Binds to the R-state of hemoglobin.[1][2] |
| Tributyltin Chloride | Ilyobacter tartaricus F-ATP synthase | Ki ≈ 200 nM[3] | A potent inhibitor of F1F0 ATP synthase.[3] |
| Di-n-butyl-(4-chlorobenzohydroxamato)tin (IV) chloride (DBDCT) | Rat Liver Cytochrome P450 3A (CYP3A) | Not specified | Inhibits the activity of CYP3A.[4] |
Potential Target Proteins for this compound
Based on the known toxicological profiles of organotin compounds, the following proteins are potential targets for this compound:
-
F-ATP Synthase: Organotins are known inhibitors of F-ATP synthase, a crucial enzyme in cellular energy production.[3][5] Inhibition of this enzyme can lead to significant cellular dysfunction.
-
Hemoglobin: Some organotin compounds, like triethyltin, have been shown to bind to hemoglobin, which could affect oxygen transport and induce oxidative stress.[1][2]
-
Cytochrome P450 (CYP) Enzymes: Organotins can inhibit the activity of CYP enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds.[4][6] This inhibition can lead to altered drug metabolism and increased toxicity of other substances.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of small molecules to target proteins.
Radioligand Binding Assay
This technique is a highly sensitive method for characterizing ligand-receptor interactions.
Principle: A radiolabeled ligand (a molecule with a radioactive isotope) is incubated with a preparation of the target protein. The amount of radioligand that binds to the protein is measured after separating the bound from the unbound ligand. Competition assays, where a non-labeled compound (like this compound) competes with the radioligand for binding, can be used to determine the binding affinity of the unlabeled compound.
Protocol Outline:
-
Preparation of Materials:
-
Target protein preparation (e.g., purified protein, cell membrane homogenates).
-
Radiolabeled ligand with high specific activity.
-
Unlabeled competitor compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Filtration apparatus (e.g., glass fiber filters).
-
Scintillation counter.
-
-
Incubation:
-
Incubate the target protein, radiolabeled ligand, and varying concentrations of the unlabeled competitor in the assay buffer.
-
Allow the reaction to reach equilibrium. The incubation time and temperature will depend on the specific protein-ligand interaction.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter. The protein and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.
Principle: A solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed during the binding interaction is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Outline:
-
Preparation of Materials:
-
Purified target protein and ligand in the same buffer.
-
Isothermal titration calorimeter.
-
-
Experiment Setup:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the ligand into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Inject small aliquots of the ligand into the protein solution at regular intervals.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.
Principle: One of the interacting molecules (the ligand or the target protein) is immobilized on a sensor chip surface. The other molecule (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol Outline:
-
Preparation of Materials:
-
SPR instrument and sensor chip.
-
Purified target protein and ligand.
-
Running buffer.
-
-
Immobilization:
-
Immobilize the ligand (e.g., the target protein) onto the sensor chip surface using appropriate chemistry.
-
-
Interaction Analysis:
-
Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface.
-
Monitor the change in the SPR signal over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgrams (plots of SPR signal versus time) to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mandatory Visualization
Caption: Potential toxicity pathways of this compound.
Caption: Experimental workflow for determining binding affinity.
References
- 1. In silico prediction of the developmental toxicity of diverse organic chemicals in rodents for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of potent inhibitors of ATP synthase subunit c (AtpE) from Mycobacterium tuberculosis using in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and in vitro evaluations reveal the role of human cytochrome P450 3A4 in the cross-coupling metabolism of phenolic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Database [bindingdb.org]
- 6. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: Tetracyclohexyltin-Based Sensing vs. Commercial Alternatives for Organotin Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and sensitive detection of organotin compounds, such as Tetracyclohexyltin, is critical across various scientific disciplines, from environmental monitoring to pharmaceutical research. While no dedicated commercial sensor for this compound currently exists, the development of potentiometric sensors utilizing organotin compounds as ionophores presents a promising avenue. This guide provides a comparative benchmark of a conceptual this compound-based potentiometric sensor against established commercial methods for organotin analysis, supported by experimental data from scientific literature.
Performance Metrics: A Comparative Overview
The efficacy of any analytical method is determined by a range of performance indicators. The following table summarizes the key quantitative data for a hypothetical this compound-based potentiometric sensor alongside commercially available alternatives, offering a clear comparison for researchers to select the most suitable method for their specific needs.
| Parameter | This compound-Based Potentiometric Sensor (Conceptual) | Electrochemical Sensors (e.g., Voltammetry) [1][2] | Biosensors (e.g., Recombinant Bacteria) [3] | Chromatography (GC/LC-MS) [4][5][6] |
| Limit of Detection (LOD) | Estimated in the nanomolar (nM) to low micromolar (µM) range | 0.1 nM - 10 µM | 0.1 nM - 0.08 µM[3] | 0.02 - 0.08 µg/L[6] |
| Linear Range | Typically 2-3 orders of magnitude | 3-4 orders of magnitude | 1 order of magnitude[3] | 3-5 orders of magnitude |
| Response Time | Seconds to a few minutes | Seconds to minutes | ~60 minutes[3] | Minutes to hours (including sample preparation) |
| Selectivity | High (dependent on ionophore design) | Moderate to High (can be improved with modifications) | High (specific to certain organotins) | Very High |
| Portability | High (potential for miniaturization) | High | Moderate | Low |
| Cost per Sample | Low | Low to Moderate | Moderate | High |
Experimental Protocols: Methodologies for Performance Evaluation
The data presented in this guide is based on established experimental protocols for evaluating the performance of chemical sensors and analytical methods.
Potentiometric Sensor Testing Protocol
A standard method for testing the performance of a conceptual this compound-based potentiometric sensor would involve the following steps:
-
Membrane Preparation: A polyvinyl chloride (PVC) membrane is prepared by dissolving PVC, a plasticizer, and the this compound ionophore in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Electrode Assembly: The prepared membrane is cast onto an electrode body containing an internal reference electrode and filling solution.
-
Calibration: The electrode is immersed in standard solutions of the target organotin analyte of varying concentrations. The potential difference between the ion-selective electrode and an external reference electrode is measured.
-
Performance Evaluation: Key parameters such as the limit of detection, linear range, selectivity, and response time are determined from the calibration curve and by introducing interfering ions.
Commercial Alternative Testing Protocols
-
Electrochemical Sensors (Adsorptive Stripping Voltammetry): This technique involves the pre-concentration of the analyte onto the electrode surface, followed by a voltammetric scan to measure the stripping current, which is proportional to the analyte concentration.[1]
-
Biosensors (Luminescent Bacteria Assay): This method utilizes genetically engineered bacteria that produce a luminescent signal in the presence of specific organotin compounds. The light intensity is measured to quantify the analyte concentration.[3]
-
Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS): This is a laboratory-based technique that separates the components of a mixture followed by their detection and quantification based on their mass-to-charge ratio. This method often requires a derivatization step to make the organotin compounds volatile for GC analysis.[4][5]
Visualizing the Methodologies
To further elucidate the operational principles and workflows, the following diagrams are provided.
Caption: Workflow for evaluating sensor performance.
Caption: Potentiometric sensor signaling pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetracyclohexyltin
For Immediate Release
For researchers, scientists, and drug development professionals handling tetracyclohexyltin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, aligning with best practices to mitigate risks and ensure regulatory compliance.
This compound, an organotin compound, is classified as hazardous, posing significant risks to human health and the environment. It is harmful if swallowed or in contact with skin, toxic if inhaled, and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is therefore essential.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Value | Source |
| ACGIH TLV-TWA | 0.2 mg/m³ | [3] |
| Decontamination Soak Time | ≥ 12 hours | [3] |
| Oxidizing Agent (Nitric Acid) | 20% solution | [3] |
| Quenching Solution (Stille Rxn) | 1M Sodium Fluoride (NaF) | [3] |
| Waste Container Labeling | "Organotin Wastes" (≥ 25mm high) | [4] |
Experimental Protocols
Protocol 1: Decontamination of this compound-Contaminated Glassware
This protocol outlines the safe and effective decontamination of laboratory glassware that has been in contact with this compound. The primary objective is to oxidize the residual organotin compounds into less toxic inorganic tin species.[3]
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone (B3395972), dichloromethane)
-
1M Sodium Fluoride (NaF) solution (for Stille reaction workups)[3]
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid[3]
-
Designated hazardous waste containers for both liquid and solid organotin waste
-
Appropriate PPE
Procedure:
-
Initial Quenching (if applicable): For glassware containing residual reactive organotin reagents, such as from a Stille coupling reaction, first quench the contents with a 1M NaF solution. This will precipitate the organotins as less soluble fluorides.[3][5]
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with an appropriate organic solvent like acetone or dichloromethane (B109758) to remove the bulk of the this compound residue.[3]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container clearly labeled "Organotin Waste".[3]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid.[3] Allow the glassware to soak for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation of the residual organotin compounds.[3][5]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the decontamination bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.[3]
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be disposed of according to your institution's hazardous waste guidelines.[3]
Protocol 2: Treatment of Liquid this compound Waste
This protocol is designed to reduce the toxicity of liquid organotin waste prior to its final disposal by oxidizing the organotins to less harmful inorganic tin compounds.[3]
Materials:
-
Liquid organotin waste
-
Oxidizing agent (e.g., commercial bleach, hydrogen peroxide)
-
Large, appropriate container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure that the this compound waste is not mixed with other incompatible waste streams.[3]
-
Dilution: If the waste is highly concentrated, dilute it with a suitable solvent in a chemical fume hood.
-
Oxidation: While stirring, slowly add an oxidizing agent, such as commercial bleach, to the diluted organotin waste.[3] This should be done in a chemical fume hood.
-
Neutralization (if necessary): Monitor the pH of the solution. If it is highly acidic or basic, neutralize it as required by your institution's waste disposal protocols.
-
Final Disposal: Transfer the treated liquid waste into a designated hazardous waste container for collection and disposal by a certified waste management company.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.
Caption: Workflow for this compound Disposal.
Regulatory Considerations
All this compound waste must be managed as hazardous waste. It is imperative to keep organotin waste in sealed, clearly labeled containers to prevent any release into the environment.[4] Disposal must be conducted through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetracyclohexyltin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tetracyclohexyltin. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.
This compound, a member of the organotin compound family, presents significant health and safety risks. These compounds are known for their high toxicity and can be absorbed through inhalation, ingestion, and skin contact.[1] Acute exposure can lead to severe skin and eye irritation, respiratory distress, gastrointestinal issues, and neurological damage, with some cases of exposure to specific organotins proving lethal.[1] Long-term exposure may result in lasting neurological harm, and certain organotin compounds are recognized as endocrine disruptors.[1] Therefore, stringent safety measures are imperative when working with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A standard Level C protective ensemble is often recommended when handling organotin compounds.[1] All work with these reagents should be conducted within a certified chemical fume hood.[1] The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring Solids | - Full-face or half-mask air-purifying respirator with P3 filters.[2] - Chemical-resistant clothing (e.g., lab coat, coveralls).[1][3] - Double-layered chemical-resistant gloves (e.g., nitrile, neoprene).[1] - Chemical safety goggles and a face shield.[3] - Steel-toed, chemical-resistant boots.[1] |
| Handling Solutions and Reactions | - Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates. - Chemical-resistant apron or suit over a lab coat.[3] - Double-layered chemical-resistant gloves (e.g., nitrile, neoprene).[1] - Chemical safety goggles and a face shield.[3] |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. - Full-body chemical-resistant suit.[3] - Heavy-duty, chemical-resistant gloves. - Chemical safety goggles and a face shield.[3] |
| Waste Disposal | - Full-face or half-mask air-purifying respirator with appropriate cartridges. - Chemical-resistant clothing.[3] - Double-layered chemical-resistant gloves.[1] - Chemical safety goggles.[3] |
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm. The following table provides step-by-step emergency procedures.
| Emergency Scenario | Immediate Action Plan |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3][4] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] 3. Seek immediate medical attention.[1] |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air at once.[1] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[1][2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[1][2] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Spill Response Workflow:
Caption: Workflow for a safe and effective response to a this compound spill.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, properly labeled, and sealed containers.[2]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1] Incineration is a potential disposal method, but this must be performed by a licensed waste management company.[5]
-
For decontamination of glassware, a bleach or 20% nitric acid bath can be used, with the resulting solution also disposed of as hazardous waste.[1] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
